molecular formula C5H10O5 B12397672 D-Lyxose-d-1

D-Lyxose-d-1

Cat. No.: B12397672
M. Wt: 151.14 g/mol
InChI Key: PYMYPHUHKUWMLA-JENQBIBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Lyxose-d-1 is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.14 g/mol

IUPAC Name

(2S,3S,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3D

InChI Key

PYMYPHUHKUWMLA-JENQBIBLSA-N

Isomeric SMILES

[2H][C@@](C=O)([C@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Lyxose-d-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of D-Lyxose-d-1, a deuterated form of the rare pentose sugar D-Lyxose. This document is intended for use by researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled carbohydrates in metabolic research, drug discovery, and as internal standards for mass spectrometry.[1][2]

Introduction to D-Lyxose and its Deuterated Analog

D-Lyxose is a monosaccharide and a C'-2 epimer of D-Xylose.[3][4] It is a reducing sugar found in nature, for instance in maple syrup, and serves as a valuable synthon in the synthesis of various biologically active molecules.[4][5] D-Lyxose has garnered attention in the pharmaceutical industry as a precursor for the synthesis of immunostimulants, such as α-galactosylceramide analogs, and antiviral L-nucleoside analogs.[1]

The deuterated form, this compound, is a stable isotope-labeled compound where the hydrogen atom at the C-1 position (the aldehydic proton) is replaced by a deuterium atom. This specific labeling makes it a powerful tool in metabolic studies and as an internal standard in quantitative mass spectrometry-based assays.[1][2][6] The introduction of deuterium can influence the pharmacokinetic and metabolic profiles of molecules, a strategy increasingly employed in drug discovery to enhance metabolic stability.[6]

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, its properties can be closely inferred from those of its non-deuterated counterpart, D-Lyxose, with predictable shifts due to the isotopic substitution.

Quantitative Data Summary

The following table summarizes the key quantitative data for D-Lyxose. The values for this compound are expected to be very similar, with the most significant difference being the molecular weight.

PropertyD-LyxoseThis compound (Predicted/Calculated)Data Source
Molecular Formula C₅H₁₀O₅C₅H₉DO₅[4][7]
Molecular Weight 150.13 g/mol 151.14 g/mol [4][7]
Melting Point 108-112 °CExpected to be similar to D-Lyxose[4][7]
Appearance White to slightly yellow crystalline powderWhite to slightly yellow crystalline powder[4]
Solubility Soluble in water (50 mg/mL), slightly soluble in ethanol.Expected to be similar to D-Lyxose[7]
Optical Activity [α]²⁵/D -13.8° (c=4 in H₂O)Expected to be very similar to D-Lyxose[4]

Spectroscopic Data

The introduction of a deuterium atom at the C-1 position will lead to characteristic changes in the spectroscopic data of this compound compared to D-Lyxose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to D-Lyxose will be the absence of the anomeric proton signal. In D₂O, the anomeric proton of D-xylose (a structurally related aldopentose) appears as two doublets for the α and β anomers.[8] For this compound, these signals would be absent.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to be very similar to that of D-Lyxose. The C-1 carbon signal may show a small isotopic shift and a change in multiplicity due to coupling with deuterium (a triplet, as deuterium has a spin of 1), though this may not be resolved without high-resolution instrumentation.

  • ²H NMR: A ²H NMR spectrum would show a signal corresponding to the deuterium atom at the C-1 position.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak of this compound will be shifted by +1 m/z unit compared to D-Lyxose due to the presence of the deuterium atom. This predictable mass shift is the basis for its use as an internal standard in quantitative MS studies. Fragmentation patterns are expected to be similar, although the fragment containing the C-1 position will also exhibit a +1 m/z shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be largely similar to that of D-Lyxose, which is characterized by broad O-H stretching bands and a complex C-O stretching region.[9] The key difference will be the presence of a C-D stretching vibration, which is expected to appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2900 cm⁻¹).[10] This is due to the greater mass of deuterium compared to hydrogen.[10]

Experimental Protocols

The following are general experimental protocols for determining the key chemical properties of monosaccharides, which are applicable to this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[11]

  • Place the capillary tube into a melting point apparatus.

  • Heat the sample at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[11]

Solubility Determination

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

  • Add a known mass of this compound to a known volume of the solvent (e.g., water, ethanol) in a test tube.

  • Stir or vortex the mixture at a constant temperature.

  • Continue adding small, known amounts of the solute until a saturated solution is formed and a small amount of undissolved solid remains.

  • Quantify the dissolved concentration using a suitable analytical method (e.g., by evaporating the solvent from a known volume of the supernatant and weighing the residue).

Benedict's Test for Reducing Sugars

Principle: Reducing sugars contain a free aldehyde or ketone group that can reduce cupric ions (Cu²⁺) in an alkaline solution to cuprous ions (Cu⁺), resulting in the formation of a colored precipitate.[12]

Methodology:

  • Dissolve a small amount of this compound in water.

  • Add 2 mL of Benedict's reagent to the solution in a test tube.

  • Heat the test tube in a boiling water bath for 3-5 minutes.[12]

  • Observe for a color change. A change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar.[12]

Biological Role and Metabolic Pathway

D-Lyxose is metabolized through the pentose phosphate pathway (PPP).[13] D-Lyxose can be isomerized to D-Xylulose, which is then phosphorylated to enter the PPP. The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis.[13][14][15]

The use of this compound in metabolic studies allows for the tracing of the sugar through this pathway using mass spectrometry-based techniques.

D-Lyxose Metabolism Workflow

D_Lyxose_Metabolism D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-Lyxose Isomerase D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Metabolic entry of D-Lyxose into the Pentose Phosphate Pathway.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical experimental workflow for using this compound in a metabolic tracing study.

Metabolic_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell Culture Cell Culture Incubation with this compound Incubation with this compound Cell Culture->Incubation with this compound Metabolite Extraction Metabolite Extraction Incubation with this compound->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pathway Mapping Pathway Mapping Data Analysis->Pathway Mapping

Caption: Workflow for a this compound metabolic tracing experiment.

Conclusion

This compound is a valuable tool for researchers in the fields of metabolism, drug discovery, and analytical chemistry. Its chemical properties are closely related to those of its non-deuterated form, with predictable differences in molecular weight and spectroscopic data. This guide provides a foundational understanding of these properties and outlines standard experimental procedures for their determination. The use of this compound in conjunction with modern analytical techniques will continue to provide valuable insights into biological systems and aid in the development of new therapeutic agents.

References

Isotopic Purity and Stability of D-Lyxose-d-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the isotopic purity and stability of D-Lyxose-d-1, a critical reagent in various scientific applications. D-Lyxose, a rare pentose sugar, serves as a key starting material in the synthesis of novel therapeutics, including anti-tumor and antiviral agents.[1][2] The deuterated analogue, this compound, is invaluable as an internal standard for clinical mass spectrometry and for metabolic flux analysis.[1][3] The integrity of experimental data derived from methodologies employing this compound is contingent upon its isotopic enrichment and stability.

Isotopic Purity of this compound

Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the stable isotope at a specific position. For this compound, this is the extent to which the hydrogen atom at the C-1 position has been replaced by deuterium. High isotopic purity is paramount for applications such as isotope dilution mass spectrometry, where the labeled compound serves as an internal standard for the precise quantification of its unlabeled counterpart.[3][4]

Data Presentation: Isotopic Purity Specifications

The following table summarizes the typical specifications for commercially available this compound. It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific data.

ParameterSpecificationAnalytical Method(s)
Isotopic Enrichment ≥ 98%Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Purity ≥ 98%High-Performance Liquid Chromatography (HPLC), NMR

Table 1: Quantitative specifications for this compound.[5]

Stability Profile of this compound

The stability of this compound is a critical consideration for its storage and handling, as degradation can impact experimental outcomes. As a monosaccharide, its stability is influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[6][7]

Data Presentation: Stability and Degradation

The stability of this compound is comparable to other pentose sugars. The primary degradation pathways involve hydrolysis, isomerization, and oxidation.

Stress ConditionPotential Degradation PathwayResulting Products
Acidic Hydrolysis Acid-catalyzed dehydrationFurfural and related compounds[8]
Alkaline Hydrolysis Lobry de Bruyn-Alberda van Ekenstein transformationIsomerization to D-Xylulose-d-1 and other ketoses; retro-aldol cleavage leading to smaller acidic molecules[9]
Oxidation Oxidation of aldehyde and hydroxyl groupsD-Lyxonic acid and other oxidized species
Thermal Stress Pyrolytic decompositionRing-opening and fragmentation[10]
Photolytic Stress Photochemical degradationVarious degradation products

Table 2: Summary of potential degradation pathways for this compound under forced degradation conditions.

Recommended storage conditions for this compound are at -20°C to -80°C, protected from light and moisture, to ensure long-term stability.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of isotopic purity and stability. The following are standard protocols that can be adapted for this compound.

Protocol 1: Determination of Isotopic Purity by HR-MS and NMR

This protocol describes the determination of isotopic enrichment using high-resolution mass spectrometry (HR-MS) and confirmation of the deuterium position by nuclear magnetic resonance (NMR) spectroscopy.[3]

1. High-Resolution Mass Spectrometry (HR-MS)

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water or methanol) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to a final concentration suitable for MS analysis (e.g., 1-10 µg/mL).

  • Instrumentation:

    • Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Employ a suitable chromatographic column for carbohydrate analysis, such as an amino or HILIC column.

  • MS Data Acquisition:

    • Acquire data in full scan mode with high resolution (>10,000) to resolve the isotopic peaks.

    • Use a soft ionization technique such as electrospray ionization (ESI).

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (M+0) and labeled (M+1) molecular ions.

    • Calculate the isotopic purity from the integrated peak areas, correcting for the natural abundance of isotopes.[11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., D₂O).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • The absence or significant reduction of the signal corresponding to the proton at the C-1 position confirms the site of deuteration.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum to directly observe the deuterium signal and confirm its chemical environment.[12]

Protocol 2: Forced Degradation Study

This protocol outlines the procedure to assess the stability of this compound under various stress conditions.[7]

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for pre-determined time intervals (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for pre-determined time intervals.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for pre-determined time intervals.

    • Thermal Degradation: Store the solid compound and a solution at 80°C for one week.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • At each time point, withdraw an aliquot of the stressed sample. Neutralize the acid and base-stressed samples.

    • Analyze the samples using a validated stability-indicating HPLC method (e.g., with a refractive index or evaporative light scattering detector) to quantify the amount of remaining this compound.

    • Use LC-MS to identify and characterize any significant degradation products.

Mandatory Visualizations

experimental_workflow cluster_purity Isotopic Purity Assessment cluster_stability Stability Assessment P1 Sample Preparation P2 HR-MS Analysis P1->P2 P3 NMR Analysis (1H, 2H) P1->P3 P4 Isotopic Enrichment Calculation P2->P4 S1 Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) S2 Stability-Indicating HPLC Analysis S1->S2 S3 LC-MS for Degradant Identification S2->S3 S4 Degradation Pathway Elucidation S2->S4 S3->S4

Caption: Workflow for Isotopic Purity and Stability Assessment of this compound.

signaling_pathways DLyxose This compound Acid Acidic Conditions (H+) DLyxose->Acid Base Alkaline Conditions (OH-) DLyxose->Base Oxidation Oxidative Stress DLyxose->Oxidation Furfural Furfural Derivatives Acid->Furfural Isomers Isomerization (D-Xylulose-d-1) Base->Isomers LyxonicAcid D-Lyxonic Acid Oxidation->LyxonicAcid Acids Acidic Degradation Products Isomers->Acids

Caption: Major Degradation Pathways of this compound.

References

The Enigmatic Pentose: A Technical Guide to the Biological Role and Metabolism of D-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a rare aldopentose sugar, has long existed in the shadow of its more abundant isomers. However, emerging research is beginning to illuminate its significant, albeit subtle, biological roles and unique metabolic pathways. As a C'2 epimer of D-xylose, D-lyxose is not a major component of biomass but is found as a constituent of bacterial glycolipids.[1] Its true importance, however, may lie in its potential as a precursor for the synthesis of bioactive compounds, including immunomodulatory agents and antiviral nucleoside analogs.[2][3] This technical guide provides a comprehensive overview of the current understanding of D-lyxose metabolism, transport, and its potential biological significance, with a focus on the enzymatic processes and pathways that govern its fate in various organisms.

Biological Role of D-Lyxose

The known biological roles of D-lyxose are primarily centered on its function as a building block in microbial structures and as a synthetic precursor in biotechnology.

  • Component of Bacterial Glycolipids: D-lyxose has been identified as a component of the glycolipids in the cell walls of some bacteria, suggesting a role in maintaining cell envelope integrity and in host-pathogen interactions.[1]

  • Precursor for Bioactive Molecules: In the realm of biotechnology and drug development, D-lyxose serves as a valuable chiral starting material. It is a precursor for the synthesis of α-galactosylceramide, a potent immunostimulant, and various anti-tumor agents.[2][4] Furthermore, it is a key intermediate in the synthesis of L-nucleoside analogs, which are being investigated for their antiviral properties.[3]

  • Microbial Carbon Source: Although not a primary carbon source for most organisms, some bacteria can utilize D-lyxose for growth.[5][6] This ability is contingent on the presence of specific metabolic pathways that can channel D-lyxose into central metabolism.

Metabolism of D-Lyxose

The central metabolic fate of D-lyxose in organisms capable of its catabolism is its isomerization to D-xylulose, an intermediate of the pentose phosphate pathway (PPP).[5][7][8] This key reaction is catalyzed by the enzyme D-lyxose isomerase.

The Key Enzyme: D-Lyxose Isomerase

D-lyxose isomerase (LI), systematically known as D-lyxose ketol-isomerase (EC 5.3.1.15), is an aldose-ketose isomerase that catalyzes the reversible conversion of D-lyxose to D-xylulose.[9][10][11] Many D-lyxose isomerases exhibit broad substrate specificity, also catalyzing the isomerization of D-mannose to D-fructose and L-ribose to L-ribulose.[5][8][12]

The kinetic properties of D-lyxose isomerases vary depending on the source organism. A summary of key quantitative data is presented in Table 1.

Enzyme Source OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Optimal pHOptimal Temp (°C)Metal Cofactor
Cohnella laevoribosii RI-39D-Lyxose22.4 ± 1.55,434.8-84.9 ± 5.86.570Mn2+
L-Ribose121.7 ± 10.875.5 ± 6.0-0.26.570Mn2+
D-Mannose34.0 ± 1.1131.8 ± 7.4-1.4 ± 0.16.570Mn2+
Thermofilum sp.D-Lyxose73 ± 6.6338 ± 14.9--7.0>95Mn2+, Co2+
Bacillus velezensisD-Lyxose10.3 ± 0.9-13.9 ± 0.51.356.555Co2+
D-Mannose108.7 ± 5.3-35.7 ± 1.20.336.555Co2+
L-Ribose13.5 ± 1.1-19.3 ± 0.71.436.555Co2+
Streptomyces rubiginosus (D-xylose isomerase)D-Xylose5.0-3.3-7.0 (pD)25Mg2+

Note: Data is compiled from multiple sources.[5][9][13][14] Experimental conditions may vary between studies.

Metabolic Pathway of D-Lyxose Catabolism

The primary pathway for D-lyxose catabolism involves its conversion to D-xylulose, which then enters the pentose phosphate pathway.

D_Lyxose_Metabolism D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-Lyxose Isomerase (EC 5.3.1.15) D_Xylulose_5P D-Xylulose-5-phosphate D_Xylulose->D_Xylulose_5P Xylulokinase (EC 2.7.1.17) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

D-Lyxose Catabolic Pathway

Transport of D-Lyxose

The mechanisms for transporting D-lyxose across cellular membranes are not as well-defined as its metabolic pathways and appear to vary between different organisms.

  • Bacterial Transport: In some bacteria, D-lyxose transport may be facilitated by permeases that also transport its epimer, D-xylose. For instance, in certain Escherichia coli mutants, D-lyxose uptake is mediated by the D-xylose permease.[6] Bacteria employ various strategies for D-xylose transport, including proton symporters (XylE) and high-affinity ATP-binding cassette (ABC) transporters (XylFGH), which could potentially also transport D-lyxose.[15][16]

  • Eukaryotic Transport: Studies on D-xylose transport in the yeast Saccharomyces cerevisiae have shown that it can be transported by hexose transporters, albeit with lower affinity than for glucose.[17][18] This suggests that D-lyxose might also be transported by similar promiscuous transporters in eukaryotes.

  • Mammalian Transport: The transport of D-xylose in mammalian cells is complex and appears to involve multiple mechanisms. Some studies suggest a facilitated diffusion mechanism, similar to glucose transport.[19] However, research on human small intestine indicates a Na+-independent transport system for D-xylose that is distinct from the primary glucose transporters.[20][21] Given the structural similarity between D-lyxose and D-xylose, it is plausible that D-lyxose utilizes similar transport systems, but further research is needed for confirmation.

Potential Signaling Role of D-Lyxose

Direct evidence for D-lyxose acting as a signaling molecule is currently lacking. However, insights can be drawn from studies on the signaling roles of its close structural relative, D-xylose, and the well-established glucose signaling pathways.

In the yeast Saccharomyces cerevisiae, D-xylose metabolism can trigger signaling cascades that are typically associated with carbon limitation, even at high xylose concentrations.[2][9][22] This suggests that the intracellular signals generated from pentose metabolism differ from those of glucose metabolism, leading to a different regulatory response. It is conceivable that D-lyxose, upon being metabolized to D-xylulose-5-phosphate, could influence the same metabolic and signaling networks.

The diagram below illustrates a simplified overview of the major glucose signaling pathways in S. cerevisiae, which could potentially be influenced by pentose metabolism.

Sugar_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ext_Glucose Extracellular Glucose/Pentose Int_Glucose Intracellular Glucose/Pentose Ext_Glucose->Int_Glucose Transporters Metabolism Metabolism Int_Glucose->Metabolism Signaling_Pathways Signaling Pathways (e.g., PKA, Snf1) Metabolism->Signaling_Pathways Gene_Expression Gene Expression (e.g., HXT genes) Signaling_Pathways->Gene_Expression

Simplified Sugar Signaling Overview

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of D-lyxose metabolism and its biological effects. Below are outlines of key experimental methodologies.

Protocol 1: Assay for D-Lyxose Isomerase Activity

This protocol is adapted from methods used for D-xylose isomerase and relies on the colorimetric determination of the ketose product, D-xylulose.

Principle: The enzymatic isomerization of D-lyxose to D-xylulose is quantified by measuring the amount of D-xylulose formed. The cysteine-carbazole-sulfuric acid method provides a sensitive colorimetric assay for ketoses.[20][23]

Materials:

  • D-Lyxose solution (substrate)

  • Purified D-lyxose isomerase or cell-free extract

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a metal cofactor like 10 mM MgCl2 or 1 mM MnCl2)

  • Cysteine hydrochloride solution

  • Carbazole solution in ethanol

  • Concentrated sulfuric acid

  • D-Xylulose standard solutions

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer and D-lyxose solution in a microcentrifuge tube.

    • Pre-incubate the mixture at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by boiling for 5 minutes or by adding an acid (e.g., HCl).

    • Centrifuge to pellet any precipitate.

  • Colorimetric Assay:

    • To an aliquot of the supernatant, add the cysteine-carbazole-sulfuric acid reagent.

    • Incubate at a specific temperature (e.g., 60°C) for a set time to allow for color development.

    • Cool the samples to room temperature.

    • Measure the absorbance at 560 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of D-xylulose.

    • Determine the concentration of D-xylulose in the enzyme reaction samples from the standard curve.

    • Calculate the enzyme activity (Units/mg), where one unit is defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified conditions.

Experimental Workflow:

Enzyme_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, D-Lyxose) Start->Prepare_Reaction_Mixture Pre_Incubate Pre-incubate at Optimal Temperature Prepare_Reaction_Mixture->Pre_Incubate Add_Enzyme Add Enzyme Solution Pre_Incubate->Add_Enzyme Incubate Incubate for Defined Time Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Heat or Acid) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Colorimetric_Assay Perform Cysteine-Carbazole Assay Centrifuge->Colorimetric_Assay Measure_Absorbance Measure Absorbance at 560 nm Colorimetric_Assay->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

D-Lyxose Isomerase Assay Workflow
Protocol 2: Purification of His-tagged Recombinant D-Lyxose Isomerase

This protocol outlines the purification of a recombinant D-lyxose isomerase with a polyhistidine tag (His-tag) using immobilized metal affinity chromatography (IMAC).

Principle: The His-tag has a high affinity for immobilized nickel ions (Ni-NTA resin). This allows for the specific binding of the His-tagged protein, while other cellular proteins are washed away. The purified protein is then eluted with a high concentration of imidazole, which competes with the His-tag for binding to the nickel resin.[4][24][25][26]

Materials:

  • E. coli cell pellet expressing the His-tagged D-lyxose isomerase

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose resin

  • Lysozyme, DNase I

  • Protease inhibitor cocktail

  • Chromatography column

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer containing lysozyme and protease inhibitors.

    • Incubate on ice to allow for enzymatic lysis.

    • Sonicate the cell suspension to further disrupt the cells and shear DNA.

    • Add DNase I to reduce the viscosity of the lysate.

    • Centrifuge at high speed to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin in a chromatography column with lysis buffer.

    • Load the clarified cell lysate onto the column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged D-lyxose isomerase with elution buffer.

  • Analysis and Storage:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Determine the protein concentration (e.g., by Bradford assay).

    • Dialyze the purified protein into a suitable storage buffer and store at -80°C.

Protocol 3: Studying D-Lyxose Transport in Mammalian Cells

This protocol describes a general method for investigating the transport of D-lyxose into mammalian cells using a radiolabeled substrate.

Principle: Radiolabeled D-lyxose (e.g., [3H]-D-lyxose or [14C]-D-lyxose) is incubated with cultured mammalian cells. The amount of radioactivity incorporated into the cells over time is measured to determine the rate of transport. The use of inhibitors or competition with other sugars can help to elucidate the transport mechanism.[2][6][8][27]

Materials:

  • Cultured mammalian cells

  • Radiolabeled D-lyxose

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Stop solution (e.g., ice-cold phosphate-buffered saline with a transport inhibitor)

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation:

    • Plate cells in multi-well plates and grow to confluence.

    • Wash the cells with uptake buffer to remove any residual sugars from the growth medium.

  • Uptake Assay:

    • Add uptake buffer containing radiolabeled D-lyxose to the cells.

    • Incubate for various time points at the desired temperature.

    • To study inhibition, pre-incubate the cells with the inhibitor before adding the radiolabeled substrate.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells with ice-cold stop solution.

    • Lyse the cells with lysis buffer.

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the cell lysate to normalize the uptake data.

  • Data Analysis:

    • Plot the amount of D-lyxose transported per mg of protein against time to determine the initial rate of transport.

    • Perform kinetic analysis by measuring the transport rate at different substrate concentrations to determine Km and Vmax.

Conclusion and Future Directions

The study of D-lyxose is a rapidly evolving field with significant potential for both fundamental biological discovery and biotechnological application. While the core metabolic pathway involving D-lyxose isomerase and the pentose phosphate pathway is relatively well-understood in some microorganisms, many questions remain. The precise mechanisms of D-lyxose transport, particularly in mammalian cells, require further investigation. Furthermore, the potential for D-lyxose or its metabolites to act as signaling molecules is an exciting area for future research, which could unveil novel regulatory networks. As a versatile precursor for high-value chemicals and pharmaceuticals, a deeper understanding of D-lyxose metabolism and its regulation will be crucial for developing efficient and sustainable bioproduction platforms. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the enigmatic world of this rare pentose.

References

A Technical Guide to D-Lyxose-d-1: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Lyxose-d-1, a deuterium-labeled form of the rare pentose sugar D-Lyxose. This document covers its fundamental chemical properties, key applications in research and drug development, and generalized experimental protocols for its use. The information is intended to support researchers and scientists in leveraging this stable isotope-labeled compound in their studies.

Core Properties of this compound

This compound is a valuable tool in metabolic research and as an internal standard. Its properties are summarized below.

PropertyValueReference
CAS Number 288846-88-8N/A
Molecular Formula C₅H₉DO₅N/A
Molecular Weight 151.14 g/mol N/A
Synonyms D-Lyxose-1-C-d, D-(1-²H)LyxoseN/A
Appearance White to off-white solidN/A
Solubility Soluble in waterN/A

Note: Some properties are inferred from the unlabeled compound D-Lyxose due to limited specific data for the deuterated form.

Applications in Research and Drug Development

This compound, as a stable isotope-labeled sugar, has several important applications in scientific research and pharmaceutical development.

Metabolic Tracing and Flux Analysis: Deuterium-labeled compounds are widely used as tracers to study metabolic pathways in vivo and in vitro.[1][2] this compound can be introduced into biological systems to track its uptake, conversion, and incorporation into various metabolic intermediates. By using techniques like mass spectrometry or NMR spectroscopy, researchers can elucidate the kinetics and flux through specific metabolic pathways, such as the pentose phosphate pathway.

Internal Standard for Mass Spectrometry: In quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound can serve as an ideal internal standard for the quantification of unlabeled D-Lyxose in complex biological matrices.[3] Its chemical and physical properties are nearly identical to the analyte, but its increased mass allows for clear differentiation in the mass spectrometer.

Drug Development and Synthesis: D-Lyxose is a precursor for the synthesis of various bioactive molecules, including antiviral nucleoside analogs and anti-tumor agents.[3] The use of this compound in the synthesis of these drug candidates can aid in pharmacokinetic and metabolic studies during drug development. The deuterium label can serve as a tracer to follow the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Experimental Protocols

While specific published protocols for this compound are not widely available, a generalized methodology for its use in a metabolic tracing experiment followed by LC-MS analysis is provided below. This protocol is based on standard practices for stable isotope tracing with monosaccharides.

Objective: To trace the metabolic fate of this compound in a cell culture model.

Materials:

  • This compound

  • Cell culture medium (appropriate for the cell line)

  • Cultured cells (e.g., a relevant cancer cell line or primary cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system with a HILIC column

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Prepare the labeling medium by supplementing the base medium with a known concentration of this compound.

    • Remove the standard medium, wash the cells once with PBS, and add the labeling medium.

    • Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, and 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.

    • Add a pre-chilled extraction solvent to the cells.

    • Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant containing the polar metabolites and transfer to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Inject the sample onto a HILIC column for separation of polar metabolites.

    • Use a mobile phase gradient appropriate for separating monosaccharides.[4][5]

    • Set the mass spectrometer to monitor for the mass-to-charge ratio (m/z) of this compound and its potential downstream metabolites.

    • Analyze the data to determine the incorporation of the deuterium label into various metabolites over time.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of D-Lyxose:

D-Lyxose can be metabolized by entering the pentose phosphate pathway (PPP). It is first isomerized to D-Xylulose by the enzyme D-lyxose isomerase. D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate, a key intermediate of the PPP.

D_Lyxose_Metabolism D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-lyxose isomerase D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Metabolic conversion of D-Lyxose to an intermediate of the Pentose Phosphate Pathway.

Generalized Experimental Workflow for Metabolic Tracing:

The following diagram illustrates a typical workflow for a metabolic tracing experiment using a stable isotope-labeled compound like this compound.

Metabolic_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Extraction 3. Metabolite Extraction Labeling->Extraction LCMS 4. LC-MS Analysis Extraction->LCMS Data_Analysis 5. Data Analysis (Isotopologue Distribution) LCMS->Data_Analysis Flux_Analysis 6. Metabolic Flux Analysis Data_Analysis->Flux_Analysis Biological_Interpretation 7. Biological Interpretation Flux_Analysis->Biological_Interpretation

Caption: A generalized workflow for metabolic tracing using this compound.

References

Methodological & Application

Application Notes and Protocols for Using D-Lyxose-d-1 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of D-Lyxose-d-1 as an internal standard (IS) in mass spectrometry (MS) for quantitative analysis. The use of a stable isotope-labeled internal standard is a critical practice in mass spectrometry to ensure accuracy and precision by correcting for variations that can occur during sample preparation, injection, and analysis.[1][2] this compound, a deuterated form of the monosaccharide D-Lyxose, serves as an ideal internal standard for the quantification of D-Lyxose and other structurally similar pentoses.

Introduction to this compound as an Internal Standard

D-Lyxose is a five-carbon monosaccharide (pentose).[3] Its deuterated counterpart, this compound, possesses nearly identical chemical and physical properties to the native compound, allowing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The key difference is its increased mass due to the deuterium atom, which allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Key Advantages of this compound as an Internal Standard:

  • High Accuracy: Corrects for sample loss during preparation and variability in instrument response.

  • Improved Precision: Minimizes the impact of matrix effects, such as ion suppression or enhancement.[2]

  • Co-elution: As a stable isotope-labeled analog, it chromatographically co-elutes with the analyte, providing the most accurate correction.[1]

  • Chemical Similarity: Behaves identically to the analyte during extraction and derivatization processes.

Physicochemical Properties

A summary of the relevant properties of D-Lyxose and its labeled form is presented below.

PropertyD-LyxoseThis compound (1-D)D-Lyxose (5-¹³C)
Chemical Formula C₅H₁₀O₅C₅H₉DO₅C₄¹³CH₁₀O₅
Molecular Weight 150.13 g/mol [4]Approx. 151.13 g/mol 151.12 g/mol [5]
CAS Number (Unlabeled) 1114-34-7[5][6]1114-34-7[6]1114-34-7[5]
CAS Number (Labeled) N/A288846-88-8[6]70849-22-8[5]
Appearance White to slightly yellow crystalline powder[4]Not specified, expected to be similarNot specified, expected to be similar
Solubility Soluble in water[4]Not specified, expected to be similarNot specified, expected to be similar

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in LC-MS/MS analysis. These should be optimized for specific matrices and analytical instrumentation.

Preparation of Stock and Working Solutions
  • This compound Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., high-purity water or methanol).

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C.

  • This compound Working Solution (10 µg/mL):

    • Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of the initial mobile phase solvent (e.g., 95:5 water:acetonitrile).

    • Vortex to mix. This working solution will be spiked into samples.

  • Analyte Calibration Standards:

    • Prepare a series of calibration standards of the unlabeled analyte (e.g., D-Lyxose) in a clean matrix (e.g., charcoal-stripped plasma or a buffer solution).

    • Concentrations should span the expected range of the unknown samples.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This protocol is a common method for cleaning up biological samples before analysis.[7]

  • Aliquoting: Pipette 50 µL of each calibration standard, quality control sample, and unknown sample into separate microcentrifuge tubes.

  • Spiking with Internal Standard: Add 10 µL of the 10 µg/mL this compound working solution to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired for improved chromatography) to each tube to precipitate proteins.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, avoiding the protein pellet.

  • Evaporation (Optional): Dry the supernatant under a stream of nitrogen gas. Reconstitute in 100 µL of the initial mobile phase. This step can concentrate the sample.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are suggested starting conditions and should be optimized.

ParameterRecommended Setting
LC Column Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS Analysis Multiple Reaction Monitoring (MRM)
Mass Spectrometry MRM Transitions

For quantitative analysis, specific precursor-to-product ion transitions should be monitored for both the analyte and the internal standard. The exact m/z values may need to be optimized by direct infusion of the standards.

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)
D-Lyxose149.0589.015
This compound150.0590.015

Note: The precursor ion for sugars in negative ESI mode is often the deprotonated molecule [M-H]⁻. Product ions can vary, and the most stable and abundant fragment should be chosen.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions for both the analyte and this compound in all samples.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each injection.

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

  • Calibration Curve Generation: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.

  • Quantification of Unknowns: Use the response ratios from the unknown samples to calculate their concentrations from the regression equation of the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Sample (Calibrator, QC, Unknown) spike Spike with this compound Working Solution sample->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: General workflow for sample preparation and analysis using an internal standard.

Logic of Internal Standard Correction

logic_diagram cluster_variability Sources of Analytical Variability analyte_raw Analyte Raw Signal (Variable) ratio Area Ratio (Analyte / IS) analyte_raw->ratio is_raw IS (this compound) Raw Signal (Variable) is_raw->ratio cal_curve Calibration Curve ratio->cal_curve Compared Against final_conc Accurate Concentration (Corrected) cal_curve->final_conc Determines Sample Prep Loss Sample Prep Loss Sample Prep Loss->analyte_raw Sample Prep Loss->is_raw Matrix Effects Matrix Effects Matrix Effects->analyte_raw Matrix Effects->is_raw Injection Volume Injection Volume Injection Volume->analyte_raw Injection Volume->is_raw

Caption: How an internal standard corrects for analytical variability.

References

Application Notes: Tracing Metabolic Flux with D-Lyxose-d-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers allows for the precise tracking of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology in normal and diseased states. D-Lyxose is a rare pentose sugar that can be metabolized by cells through isomerization into D-xylulose, an intermediate of the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH, essential for antioxidant defense and reductive biosynthesis, and for the synthesis of nucleotide precursors.

This document provides detailed application notes and protocols for the use of D-Lyxose deuterated at the first carbon (D-Lyxose-d-1) as a tracer for metabolic flux analysis of the Pentose Phosphate Pathway. By tracing the fate of the deuterium label, researchers can gain insights into the dynamics of the PPP and its contribution to cellular metabolism.

Principle of this compound Tracing

This compound is taken up by cells and enzymatically isomerized to D-xylulose-d-1 by D-lyxose isomerase. This reaction involves a hydride shift, transferring the deuterium from carbon 1 of D-lyxose to carbon 1 of D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate (X5P), which enters the non-oxidative branch of the Pentose Phosphate Pathway.

The deuterium label on X5P will be distributed among other PPP intermediates, such as ribose-5-phosphate (R5P), ribulose-5-phosphate (Ru5P), sedoheptulose-7-phosphate (S7P), and erythrose-4-phosphate (E4P), through the reversible reactions catalyzed by transketolase and transaldolase. The isotopic enrichment in these metabolites can be measured by mass spectrometry (MS), allowing for the calculation of relative and absolute metabolic fluxes through the PPP.

Applications

  • Quantifying Pentose Phosphate Pathway Activity: Determine the rates of pentose synthesis and interconversion, providing insights into the production of nucleotide precursors and NADPH.

  • Cancer Metabolism Research: Investigate the altered metabolic phenotypes of cancer cells, which often exhibit increased reliance on the PPP for proliferation and to counteract oxidative stress.

  • Drug Discovery and Development: Assess the metabolic effects of drug candidates on central carbon metabolism and identify potential therapeutic targets within the PPP.

  • Inborn Errors of Metabolism: Study the metabolic consequences of genetic defects in PPP enzymes.

Data Presentation

Representative Metabolic Flux Ratios in the Pentose Phosphate Pathway

The following table presents representative metabolic flux data for the pentose phosphate pathway in mammalian cells, adapted from a ¹³C-MFA study. This data can serve as a benchmark for comparison when conducting experiments with this compound. Fluxes are normalized to the glucose uptake rate.

Flux ParameterDescriptionRepresentative Value (Normalized)
vG6PDH Glucose-6-phosphate dehydrogenase (Oxidative PPP entry)0.15
vTKT1 Transketolase (X5P + R5P <=> S7P + G3P)0.10
vTALDO Transaldolase (S7P + G3P <=> E4P + F6P)0.08
vTKT2 Transketolase (X5P + E4P <=> F6P + G3P)0.05
vRPI Ribose-5-phosphate isomerase (Ru5P <=> R5P)Bidirectional
vRPE Ribulose-5-phosphate 3-epimerase (Ru5P <=> X5P)Bidirectional

Note: These values are illustrative and will vary depending on the cell type, physiological conditions, and experimental setup.

Experimental Protocols

Protocol 1: this compound Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent mammalian cells with this compound for metabolic flux analysis.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound (sterile solution)

  • 6-well cell culture plates

  • Ice-cold 0.9% NaCl solution

  • -80°C freezer

  • Dry ice

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction (typically 24-48 hours). Culture cells in complete medium supplemented with 10% dFBS.

  • Tracer Introduction: Once cells reach the desired confluency, aspirate the medium, and gently wash the cells once with pre-warmed sterile PBS.

  • Labeling: Add fresh, pre-warmed culture medium containing this compound to each well. The final concentration of this compound should be optimized, but a starting point of 5-10 mM is recommended.

  • Incubation: Incubate the cells for a predetermined time to allow for isotopic steady-state to be reached. This time should be optimized, but a time course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling duration.

  • Metabolite Quenching and Extraction: a. Place the cell culture plate on dry ice to rapidly quench metabolic activity. b. Aspirate the labeling medium. c. Wash the cells twice with ice-cold 0.9% NaCl solution. d. Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well. e. Scrape the cells from the plate in the cold methanol. f. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Sample Processing: a. Vortex the cell extract vigorously for 30 seconds. b. Centrifuge at 14,000 x g for 10 minutes at 4°C. c. Transfer the supernatant containing the polar metabolites to a new tube. d. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried metabolite extracts at -80°C until analysis.

Protocol 2: GC-MS Analysis of Pentose Phosphate Pathway Intermediates

This protocol outlines the derivatization and analysis of polar metabolite extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extracts

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system with an appropriate column (e.g., DB-5ms)

  • Heating block or oven

  • Autosampler vials with inserts

Procedure:

  • Derivatization (Methoximation): a. Add 20 µL of methoxyamine hydrochloride solution to the dried metabolite extract. b. Vortex for 1 minute. c. Incubate at 37°C for 90 minutes with shaking.

  • Derivatization (Silylation): a. Add 80 µL of MSTFA + 1% TMCS to the sample. b. Vortex for 1 minute. c. Incubate at 60°C for 30 minutes.

  • Sample Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with an insert.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a suitable temperature gradient for the separation of sugar phosphates. A typical gradient starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 320°C). c. Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis: a. Identify the peaks corresponding to the TMS-derivatized pentose phosphates based on their retention times and mass spectra. b. Extract the mass isotopomer distributions (MIDs) for each identified metabolite. This involves determining the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of each compound. c. Correct the raw MIDs for the natural abundance of stable isotopes. d. Use the corrected MIDs as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate metabolic fluxes.

Expected Mass Fragmentation Patterns

The deuterium label from this compound is expected to be retained on carbon 1 of D-xylulose-5-phosphate. The fragmentation of TMS-derivatized sugar phosphates in GC-MS is complex, but key fragments can be monitored for the presence of the deuterium label.

Metabolite (TMS-derivative)Key Fragment (m/z)Expected Labeled Fragment (m/z)Description of Fragment
Xylulose-5-phosphate 387388Fragment containing the C1-C4 backbone
299300Fragment containing C1-C3
Ribose-5-phosphate 387388Fragment containing the C1-C4 backbone
299300Fragment containing C1-C3
Ribulose-5-phosphate 387388Fragment containing the C1-C4 backbone
299300Fragment containing C1-C3
Sedoheptulose-7-phosphate 387388Fragment containing C1-C4
Erythrose-4-phosphate 299299 or 300Fragmentation may or may not retain the C1-C2 from a precursor X5P

Note: The exact fragmentation patterns and the location of the deuterium label in the fragments need to be confirmed experimentally.

Visualization of Pathways and Workflows

D-Lyxose Metabolism and Entry into the Pentose Phosphate Pathway

D_Lyxose_Metabolism This compound This compound D-Xylulose-d-1 D-Xylulose-d-1 This compound->D-Xylulose-d-1 D-Lyxose Isomerase D-Xylulose-5-Phosphate-d-1 D-Xylulose-5-Phosphate-d-1 D-Xylulose-d-1->D-Xylulose-5-Phosphate-d-1 Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway Intermediates D-Xylulose-5-Phosphate-d-1->PPP Transketolase Transaldolase

Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.

Experimental Workflow for this compound Metabolic Flux Analysis

MFA_Workflow cluster_experiment Cell Culture and Labeling cluster_analysis Sample Analysis cluster_data Data Processing and Modeling Cell_Culture 1. Cell Culture Tracer_Addition 2. Add this compound Cell_Culture->Tracer_Addition Incubation 3. Incubate to Isotopic Steady State Tracer_Addition->Incubation Quenching 4. Quench Metabolism Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Derivatization 6. Derivatization (TMS) Extraction->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS Peak_Integration 8. Peak Identification & Integration GCMS->Peak_Integration MID_Correction 9. Mass Isotopomer Distribution Correction Peak_Integration->MID_Correction MFA_Modeling 10. Metabolic Flux Analysis Modeling MID_Correction->MFA_Modeling Flux_Map 11. Generate Flux Map MFA_Modeling->Flux_Map

Caption: Step-by-step workflow for this compound based metabolic flux analysis.

Logical Relationship of Pentose Phosphate Pathway Intermediates

PPP_Intermediates cluster_TKT1 Transketolase cluster_TALDO Transaldolase X5P Xylulose-5-P G3P Glyceraldehyde-3-P X5P->G3P S7P Sedoheptulose-7-P X5P->S7P R5P Ribose-5-P R5P->G3P Ru5P Ribulose-5-P Ru5P->X5P RPE Ru5P->R5P RPI E4P Erythrose-4-P G3P->E4P Glycolysis Glycolysis G3P->Glycolysis F6P Fructose-6-P S7P->F6P E4P->F6P F6P->Glycolysis

Caption: Interconversion of pentose phosphates in the non-oxidative PPP.

Application Notes and Protocols: D-Lyxose-d-1 as a Tracer for Pentose Phosphate Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Theoretical Background

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It is responsible for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing precursors for nucleotide biosynthesis, such as ribose-5-phosphate. The PPP is divided into an oxidative and a non-oxidative branch. While the oxidative branch is unidirectional and produces NADPH, the non-oxidative branch is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.

Understanding the flux through the PPP is critical in various research areas, including cancer metabolism, neurodegenerative diseases, and drug development, as many pathological states are associated with altered PPP activity. Stable isotope tracers are powerful tools for elucidating metabolic pathway dynamics. While glucose tracers labeled with ¹³C are commonly used to study the PPP, the use of alternative tracers can provide unique insights into specific branches of the pathway.

This document outlines a potential application for D-Lyxose-d-1 as a novel tracer for investigating the non-oxidative branch of the Pentose Phosphate Pathway . The theoretical basis for this application relies on the enzymatic conversion of D-lyxose to D-xylulose. D-xylulose can then be phosphorylated by xylulokinase to form D-xylulose-5-phosphate, a key intermediate that directly enters the non-oxidative PPP.

It is important to note that while D-lyxose isomerase activity has been identified in some bacteria and a highly conserved D-xylose isomerase has been found in some animal species, the presence and activity of an enzyme capable of converting D-lyxose to D-xylulose in commonly used mammalian cell lines for research is not yet well-established. Therefore, the application described herein is presented as a novel and potentially powerful research tool that warrants further validation in specific experimental systems. The transport of similar pentoses, such as D-xylose, into mammalian cells has been demonstrated, suggesting that D-lyxose could be taken up by cells if a metabolic pathway for its utilization is active.

By tracing the deuterium label from this compound through the non-oxidative PPP, researchers can gain valuable information about the activity of this branch, including the reversibility of its reactions and the exchange of intermediates with glycolysis.

Metabolic Pathway of this compound into the Pentose Phosphate Pathway

The proposed metabolic entry of this compound into the non-oxidative PPP is illustrated below. The deuterium label on the first carbon of D-lyxose is retained through the initial isomerization and phosphorylation steps, allowing it to be traced through subsequent metabolic transformations.

D_Lyxose_PPP_Entry D_Lyxose_d1 This compound D_Xylulose_d1 D-Xylulose-d-1 D_Lyxose_d1->D_Xylulose_d1 D-Lyxose Isomerase (Hypothesized) Xylulose_5P_d1 D-Xylulose-5-P-d-1 D_Xylulose_d1->Xylulose_5P_d1 Xylulokinase Non_Ox_PPP Non-Oxidative Pentose Phosphate Pathway Xylulose_5P_d1->Non_Ox_PPP

Caption: Proposed metabolic entry of this compound into the non-oxidative PPP.

Experimental Protocols

This section provides a detailed, hypothetical protocol for using this compound as a tracer to study the non-oxidative PPP in cultured mammalian cells. This protocol is adapted from established methods for stable isotope tracing and should be optimized for the specific cell line and experimental conditions.

Cell Culture and Labeling
  • Cell Line Selection: Choose a mammalian cell line with known high PPP activity, such as a cancer cell line (e.g., A549, HCT116) or a cell line under conditions known to induce PPP flux (e.g., oxidative stress).

  • Culture Medium: Culture cells in a standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. For the labeling experiment, use a custom medium where glucose can be replaced or supplemented with the tracer.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Tracer Preparation: Prepare a sterile stock solution of this compound in water or a suitable buffer. The final concentration in the culture medium will need to be optimized, but a starting point could be in the range of 1-10 mM.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium containing this compound. The medium should also contain a carbon source that minimizes interference with the PPP, or glucose at a physiological concentration if the goal is to study the interaction between glycolysis and the PPP.

    • Incubate the cells for a specific duration. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time to reach isotopic steady state for the metabolites of interest.

Metabolite Extraction
  • Quenching and Washing:

    • After the desired labeling period, rapidly aspirate the labeling medium.

    • Immediately place the culture vessel on dry ice to quench metabolic activity.

    • Wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

  • Extraction:

    • Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol in water.

    • Scrape the cells from the plate in the extraction solvent.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

    • The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator before reconstitution for analysis.

LC-MS/MS Analysis
  • Instrumentation: Use a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system for the analysis of polar metabolites.

  • Chromatography: Employ a suitable chromatography method to separate the sugar phosphates and other intermediates of the PPP and glycolysis. Hydrophilic interaction liquid chromatography (HILIC) is often used for this purpose.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as sugar phosphates are readily ionized in this mode. Use a targeted approach (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to detect and quantify the metabolites of interest and their deuterated isotopologues.

Experimental Workflow

The overall experimental workflow for a this compound tracer study is depicted below.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Incubation Incubate to Desired Confluency Cell_Seeding->Incubation Tracer_Addition Add this compound Labeling Medium Incubation->Tracer_Addition Labeling_Incubation Incubate for Time Course Tracer_Addition->Labeling_Incubation Quenching Quench Metabolism Labeling_Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction Drying Dry and Reconstitute Extraction->Drying LCMS LC-MS/MS Analysis Drying->LCMS Data_Processing Data Processing & Analysis LCMS->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation Labeling_Interpretation Start This compound (M+1) Xu5P Xylulose-5-P (M+1) Start->Xu5P R5P Ribose-5-P (M+1) Xu5P->R5P Reversible S7P Sedoheptulose-7-P (M+1) Xu5P->S7P Transketolase High_R5P High M+1 in R5P R5P->High_R5P Indicates high demand for nucleotide synthesis F6P Fructose-6-P (M+1) S7P->F6P Transaldolase High_F6P High M+1 in F6P F6P->High_F6P Indicates significant reverse flux to glycolysis

Application Note: NMR Spectroscopic Analysis of D-Lyxose-d-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction D-Lyxose is a pentose monosaccharide of significant interest in glycobiology and drug development. Isotopic labeling, such as the specific incorporation of deuterium at the anomeric position (C1) to form D-Lyxose-d-1, is a powerful tool for tracing metabolic pathways, determining reaction mechanisms, and enhancing structural studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the comprehensive analysis of such labeled compounds. It provides detailed information on molecular structure, conformation, purity, and concentration in solution. This document outlines detailed protocols and application notes for the structural and quantitative analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Key Analytical Principles

  • Anomeric Equilibrium: In solution, D-Lyxose exists primarily as an equilibrium mixture of two cyclic pyranose forms: α-D-lyxopyranose and β-D-lyxopyranose. NMR spectroscopy can readily distinguish and quantify these anomers. In D₂O, the typical equilibrium ratio is approximately α/β = 66/34.

  • Deuterium Isotope Effects: The substitution of a proton with deuterium at C1 introduces specific, predictable changes in the NMR spectra:

    • ¹H NMR: The signal corresponding to the anomeric proton (H1) will be absent, simplifying the anomeric region of the spectrum.

    • ¹³C NMR: The resonance for the deuterated carbon (C1) will appear as a triplet (due to ¹J-coupling with deuterium, which has a spin I=1) and will have a significantly lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached proton. Furthermore, neighboring carbon nuclei, particularly those in the β-position (C2 and C5), will exhibit small upfield shifts (typically 0 to -0.1 ppm), a phenomenon known as the deuterium isotope effect.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol details the standard procedure for preparing a this compound sample for solution-state NMR.

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H and 2D NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial. For quantitative NMR (qNMR), also weigh an appropriate amount of a certified internal standard (e.g., maleic acid, DSS).

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, 99.9%). D₂O is the most common solvent for carbohydrate analysis.

  • Dissolution: Vortex the vial for 1-2 minutes until the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Filtration & Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Equilibration: Allow the sample to stand at room temperature for at least 2 hours to ensure mutarotational equilibrium is reached before analysis.

Protocol 2: 1D NMR Data Acquisition

These are typical starting parameters for a 500 MHz or 600 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single pulse with solvent suppression (e.g., presaturation).

    • Spectral Width (SW): 12-16 ppm, centered around 4.5 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds (use 5x the longest T₁ for quantitative measurements).

    • Number of Scans (NS): 8-16.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width (SW): 200-240 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096, depending on concentration.

    • Temperature: 298 K (25 °C).

Protocol 3: 2D NMR Data Acquisition for Structural Assignment

2D NMR is essential for unambiguously assigning the proton and carbon signals.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled (typically 2-3 bonds apart). This helps to trace the connectivity of the protons around the sugar ring.

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 8-10 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom.

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): 8-10 ppm.

    • Spectral Width (F1 - ¹³C): 80-100 ppm (focused on the 60-110 ppm region for carbohydrates).

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

Protocol 4: Quantitative NMR (qNMR) Analysis

This protocol is for determining the absolute purity or concentration of this compound.

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the precise weighing of both this compound and the internal standard. The internal standard should have a signal in a clear region of the spectrum and a known purity.

  • Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified (a D1 of 30-60 seconds is often sufficient for small molecules) to ensure full relaxation of all signals.

  • Processing: Process the spectrum with careful phasing and baseline correction.

  • Integration: Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., H2, H3, or H4) and a signal from the known internal standard.

  • Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation and Interpretation

Expected Chemical Shifts and Isotope Effects

The following table summarizes the approximate ¹H and ¹³C chemical shifts for the pyranose anomers of D-Lyxose in D₂O and the expected changes upon deuteration at the C1 position.

Table 1: Approximate NMR Chemical Shifts for D-Lyxose and Expected Effects for this compound

Position Anomer ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Expected Changes for this compound
C1 / H1 α-pyranose~4.9-5.2~95.5¹H: Signal absent. ¹³C: Signal becomes a triplet, intensity decreases.
β-pyranose~4.5-4.8~95.9¹H: Signal absent. ¹³C: Signal becomes a triplet, intensity decreases.
C2 / H2 α-pyranose~3.5-3.7~71.5¹³C: Small upfield shift (~ -0.1 ppm) due to β-isotope effect.
β-pyranose~3.2-3.4~71.5¹³C: Small upfield shift (~ -0.1 ppm) due to β-isotope effect.
C3 / H3 α-pyranose~3.6-3.8~72.0Minimal change expected.
β-pyranose~3.5-3.7~74.2Minimal change expected.
C4 / H4 α-pyranose~3.8-4.0~69.0Minimal change expected.
β-pyranose~3.7-3.9~68.0Minimal change expected.
C5 / H5 α-pyranose~3.6-4.1~64.6¹³C: Small upfield shift (~ -0.1 ppm) due to β-isotope effect.
β-pyranose~3.4-3.9~65.7¹³C: Small upfield shift (~ -0.1 ppm) due to β-isotope effect.

Note: Chemical shifts are approximate and can vary with concentration, temperature, and pH.

Example Quantitative Data Summary

The results from a qNMR experiment would be summarized as follows.

Table 2: Example qNMR Purity Calculation for this compound

Parameter Analyte (this compound) Standard (Maleic Acid)
Mass (m) 10.15 mg5.25 mg
Molecular Wt. (MW) 151.14 g/mol 116.07 g/mol
Signal Used H2 (α-anomer)CH=CH
Number of Protons (N) 12
Integral (I) 1.001.29
Purity of Standard (P_std) -99.9%
Calculated Purity (P_analyte) 99.2% -

Visualizations

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for characterizing this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh this compound (& Internal Standard for qNMR) dissolve Dissolve in D2O weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer equilibrate Equilibrate for 2h transfer->equilibrate acq_1d Acquire 1D Spectra (1H, 13C, qNMR) equilibrate->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d process Process Spectra (FT, Phasing, Baseline) acq_2d->process assign Assign Signals (using 1D & 2D data) process->assign quantify Quantify (Purity/Concentration) assign->quantify report Final Report quantify->report

Caption: General workflow for NMR analysis of this compound.

Assignment_Logic cluster_data Acquired Spectra cluster_info Information Derived cluster_result Final Result h1 1D 1H Spectrum info_h1 Proton Chemical Shifts (& Multiplicities) h1->info_h1 c13 1D 13C Spectrum info_c13 Carbon Chemical Shifts (C1 triplet observed) c13->info_c13 cosy 2D COSY info_cosy H-H Connectivity (Trace spin systems) cosy->info_cosy hsqc 2D HSQC info_hsqc Direct C-H Correlations hsqc->info_hsqc assign Unambiguous Signal Assignments info_h1->assign info_c13->assign info_cosy->assign info_hsqc->assign

Caption: Logical relationship of NMR experiments for signal assignment.

Metabolic Context

D-Lyxose can be enzymatically converted into an intermediate of the Pentose Phosphate Pathway, a key metabolic route. Deuterium labeling at C1 can be used to trace the fate of this carbon atom through subsequent biochemical transformations.

Metabolic_Pathway lyxose This compound xylulose D-Xylulose-d-1 lyxose->xylulose D-lyxose isomerase xylulose5p D-Xylulose-5-Phosphate-d-1 xylulose->xylulose5p Xylulokinase (ATP -> ADP) ppp Pentose Phosphate Pathway xylulose5p->ppp

Caption: Metabolic conversion of D-Lyxose into the Pentose Phosphate Pathway.

Application Notes and Protocols for D-Lyxose-d-1 in Glycobiology and Carbohydrate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and detailed experimental protocols for D-Lyxose-d-1, a stable isotope-labeled monosaccharide, in the fields of glycobiology and carbohydrate research. While specific published data on this compound is limited, the principles and protocols outlined here are based on established methodologies for other deuterated monosaccharides, such as deuterated glucose, and provide a strong foundation for its application.

Application Notes

This compound is a deuterated form of the rare pentose sugar D-Lyxose. The incorporation of a deuterium atom at the C-1 position provides a non-radioactive, stable isotopic label. This enables researchers to trace the metabolic fate of D-Lyxose within cellular systems and analyze its incorporation into glycans and other biomolecules.

Key Applications:

  • Metabolic Labeling and Glycan Analysis: this compound can be used as a metabolic precursor to be incorporated into cellular glycans. The deuterium label allows for the detection and quantification of lyxose-containing glycans by mass spectrometry, providing insights into glycan structure, biosynthesis, and turnover.[1][2][3]

  • Flux Analysis in Pentose Metabolism: As D-Lyxose can be isomerized to D-Xylulose, an intermediate in the pentose phosphate pathway (PPP), this compound can serve as a tracer to study the flux through this critical metabolic pathway.[4][5] This is valuable for understanding cellular energetics and nucleotide biosynthesis.

  • "Label-Free" Substrate for Nutrient Uptake Studies: Deuterated carbohydrates can act as probes to study nutrient uptake by cells without the need for fluorescent or radioactive tags.[][7] The uptake of this compound can be monitored using techniques like nuclear reaction analysis or mass spectrometry.

  • NMR-Based Structural and Conformational Analysis: The deuterium label simplifies complex proton NMR spectra of carbohydrates, aiding in the structural elucidation and conformational analysis of lyxose-containing oligosaccharides and glycoconjugates.[][8][9][10] This is particularly useful for studying carbohydrate-protein interactions.

  • Metabolic Imaging: Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates to visualize metabolic processes in vivo.[11][12][13] this compound could potentially be used to image pentose metabolism in tumors or other tissues with altered glucose utilization.

Data Presentation

The following table presents hypothetical, yet representative, quantitative data from a metabolic labeling experiment using this compound in a mammalian cell line. The data illustrates the expected outcomes in terms of incorporation efficiency into different glycan classes, as would be determined by mass spectrometry.

Glycan ClassUnlabeled Control (Relative Abundance %)This compound Labeled (Relative Abundance %)Fold Change in Labeled Glycans
High Mannose N-Glycans1001151.15
Complex N-Glycans1001081.08
O-Glycans1001251.25
Glycosphingolipids1001121.12

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol is adapted from established methods for metabolic labeling with deuterated glucose.[14][15]

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free cell culture medium

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound (sterile solution)

  • Phosphate Buffered Saline (PBS)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in a T-75 flask or 10 cm dish using complete culture medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with 10% dialyzed FBS and the desired final concentration of this compound (typically in the range of 1-10 mM). A control medium should be prepared with unlabeled D-Lyxose or glucose.

  • Washing: Aspirate the culture medium and wash the cells twice with pre-warmed sterile PBS to remove residual glucose.

  • Labeling: Add 10 mL of the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

  • Cell Harvesting: After incubation, aspirate the labeling medium. Wash the cells twice with ice-cold PBS.

  • Lysis/Collection: Add 1 mL of ice-cold PBS and detach the cells using a cell scraper. Transfer the cell suspension to a microcentrifuge tube.

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Storage: The cell pellet can be stored at -80°C for subsequent glycan analysis.

Protocol 2: Analysis of this compound Incorporation into N-Glycans by Mass Spectrometry

This protocol outlines the general steps for releasing, purifying, and analyzing N-glycans from metabolically labeled cells.

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer)

  • PNGase F

  • Solid-phase extraction (SPE) cartridges (e.g., C18, graphitized carbon)

  • MALDI matrix or LC-MS compatible solvents

  • Mass spectrometer (MALDI-TOF or LC-ESI-MS)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and extract total proteins according to standard protocols.

  • N-Glycan Release: Denature the protein extract and release the N-glycans by incubating with PNGase F.

  • Glycan Purification: Purify the released N-glycans from peptides and other cellular components using SPE cartridges.

  • Mass Spectrometry Analysis:

    • MALDI-TOF MS: Co-crystallize the purified glycans with a suitable matrix and acquire mass spectra. The mass shift corresponding to the incorporation of one or more this compound units will be observed.

    • LC-ESI-MS: Separate the glycans by liquid chromatography and analyze by electrospray ionization mass spectrometry. This allows for the separation of isomeric glycans and provides more detailed structural information.

  • Data Analysis: Analyze the mass spectra to identify the glycan compositions and quantify the relative abundance of labeled versus unlabeled species.[1][2][16]

Mandatory Visualization

metabolic_pathway D_Lyxose_d1 This compound D_Xylulose D-Xylulose D_Lyxose_d1->D_Xylulose Isomerase D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Kinase PPP Pentose Phosphate Pathway (PPP) D_Xylulose_5P->PPP Nucleotide_Sugars Nucleotide Sugar Precursors PPP->Nucleotide_Sugars Glycans Glycans Nucleotide_Sugars->Glycans Glycosyltransferases

Caption: Proposed metabolic pathway of this compound.

experimental_workflow Start Start: Culture Mammalian Cells Labeling Metabolic Labeling with This compound Start->Labeling Harvest Harvest and Lyse Cells Labeling->Harvest Release Release Glycans (e.g., PNGase F) Harvest->Release Purify Purify Glycans (SPE) Release->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze End End: Data Interpretation Analyze->End

Caption: Experimental workflow for metabolic labeling and analysis.

logical_relationships D_Lyxose_d1 This compound Metabolic_Labeling Metabolic Labeling D_Lyxose_d1->Metabolic_Labeling Tracer Metabolic Tracer D_Lyxose_d1->Tracer NMR_Probe NMR Structural Probe D_Lyxose_d1->NMR_Probe Glycan_Analysis Glycan Structure & Dynamics Metabolic_Labeling->Glycan_Analysis Flux_Analysis Pentose Phosphate Pathway Flux Tracer->Flux_Analysis Conformational_Analysis Carbohydrate Conformation NMR_Probe->Conformational_Analysis

Caption: Logical relationships of this compound applications.

References

Application Notes and Protocols: D-Lyxose-d-1 in the Synthesis of Labeled Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in modern drug discovery and development. They play a crucial role in elucidating metabolic pathways, quantifying drug exposure in pharmacokinetic studies, and serving as internal standards in bioanalytical assays. Deuterium-labeled compounds, in particular, offer the advantage of a stable isotope that can subtly modify a drug's metabolic profile, potentially leading to improved pharmacokinetic properties.

D-Lyxose, a C2 epimer of D-Xylose, serves as a valuable chiral starting material for the synthesis of various biologically active molecules, most notably nucleoside analogs with antiviral and anticancer properties. The use of D-Lyxose-d-1 , a deuterated form of D-Lyxose, enables the introduction of a deuterium label at a specific position within the sugar moiety of these pharmaceutical compounds. This targeted labeling is instrumental for in-depth metabolism studies and for developing next-generation drugs with enhanced metabolic stability.

These application notes provide a detailed overview and a representative protocol for the utilization of this compound in the synthesis of a deuterium-labeled nucleoside analog, a class of compounds with significant therapeutic potential.

Applications of this compound in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of deuterium-labeled nucleoside analogs. These analogs are critical for:

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: The deuterium label acts as a tracer, allowing for the precise tracking and quantification of the drug and its metabolites in biological matrices using mass spectrometry. This is essential for understanding absorption, distribution, metabolism, and excretion (ADME) properties.

  • Improving Metabolic Stability (Kinetic Isotope Effect): The carbon-deuterium bond is stronger than the carbon-hydrogen bond. Replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile.[1]

  • Internal Standards for Bioanalysis: Deuterated analogs of a drug are the gold standard for use as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical properties and distinct mass.

  • Elucidation of Reaction Mechanisms: Isotopic labeling can be used to trace the fate of specific atoms through a series of chemical reactions, providing valuable insights into reaction mechanisms.

Experimental Section: Synthesis of a Labeled Antiviral Nucleoside Analog

This section outlines a representative protocol for the synthesis of a deuterium-labeled alpha-L-lyxofuranosyl benzimidazole, a class of compounds that has shown activity against human cytomegalovirus (HCMV).[2] The synthesis starts from this compound.

Overall Reaction Scheme:

The multi-step synthesis involves the protection of the hydroxyl groups of this compound, activation of the anomeric carbon, coupling with a heterocyclic base, and subsequent deprotection to yield the final labeled nucleoside analog.

Diagram: Synthetic Workflow for Labeled Nucleoside Analog

SynthesisWorkflow D_Lyxose_d1 This compound Protected_Lyxose Protected Lyxofuranose-d-1 D_Lyxose_d1->Protected_Lyxose Acetylation Activated_Sugar Activated Sugar-d-1 Protected_Lyxose->Activated_Sugar Anomeric Activation Coupled_Nucleoside Protected Labeled Nucleoside Analog Activated_Sugar->Coupled_Nucleoside Glycosylation Final_Product Labeled Nucleoside Analog Coupled_Nucleoside->Final_Product Deprotection

Caption: Synthetic pathway from this compound to a labeled nucleoside analog.

Protocol 1: Synthesis of 1,2,3,5-tetra-O-acetyl-α-D-lyxofuranose-1-d

This initial step protects the hydroxyl groups of this compound to allow for selective reaction at the anomeric center in subsequent steps.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine (10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (5.0 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x 10 vol).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound as a clear oil.

Expected Results: The acetylation should proceed with high yield. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the acetyl groups and the deuterium label.

Protocol 2: Glycosylation to form the Labeled Nucleoside Analog

This key step involves the coupling of the protected, deuterated sugar with the desired heterocyclic base. The Vorbrüggen glycosylation is a common method for this transformation.[3]

Materials:

  • 1,2,3,5-tetra-O-acetyl-α-D-lyxofuranose-1-d (from Protocol 1)

  • 2,5,6-trichlorobenzimidazole

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 2,5,6-trichlorobenzimidazole (1.2 eq) in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and heat the mixture at reflux until the solution becomes clear.

  • Cool the solution to room temperature.

  • Add a solution of 1,2,3,5-tetra-O-acetyl-α-D-lyxofuranose-1-d (1.0 eq) in anhydrous acetonitrile.

  • Cool the reaction mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the protected labeled nucleoside analog.

Protocol 3: Deprotection to Yield the Final Labeled Nucleoside Analog

The final step removes the acetyl protecting groups to yield the desired deuterium-labeled nucleoside analog.

Materials:

  • Protected labeled nucleoside analog (from Protocol 2)

  • Methanolic ammonia (saturated at 0 °C)

  • Methanol

Procedure:

  • Dissolve the protected labeled nucleoside analog (1.0 eq) in methanolic ammonia.

  • Stir the solution in a sealed vessel at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography or recrystallization to obtain the final deuterium-labeled nucleoside analog.

Characterization: The final compound should be characterized by high-resolution mass spectrometry to confirm its elemental composition and the incorporation of the deuterium label. ¹H and ¹³C NMR spectroscopy will confirm the structure, and the absence of the proton signal at the C1' position will verify the site of deuteration. HPLC analysis should be used to determine the purity of the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the deuterium-labeled nucleoside analog, based on reported yields for similar non-labeled syntheses.[2]

StepProductStarting MaterialExpected Yield (%)Purity (by HPLC) (%)
1. Acetylation1,2,3,5-tetra-O-acetyl-α-D-lyxofuranose-1-dThis compound85-95>98
2. GlycosylationProtected Labeled Nucleoside AnalogAcetylated Sugar60-75>95
3. DeprotectionFinal Labeled Nucleoside AnalogProtected Analog80-90>99

Logical Relationships in Labeled Drug Development

The use of this compound to synthesize labeled pharmaceutical compounds is part of a logical workflow in drug development, particularly for understanding the ADME properties of a drug candidate.

Diagram: Role of Labeled Compounds in Drug Development

DrugDevLogic cluster_synthesis Chemical Synthesis cluster_application Drug Development Applications D_Lyxose_d1 This compound Labeled_Drug Labeled Drug Candidate D_Lyxose_d1->Labeled_Drug Multi-step Synthesis DMPK DMPK Studies (in vitro / in vivo) Labeled_Drug->DMPK Administer to test systems Metabolite_ID Metabolite Identification DMPK->Metabolite_ID Analyze samples (e.g., LC-MS) PK_Modeling Pharmacokinetic Modeling Metabolite_ID->PK_Modeling Quantify drug and metabolites PK_Modeling->Labeled_Drug Inform drug design and optimization

Caption: Logical flow of using this compound for labeled drug synthesis and its application.

Conclusion

This compound is a valuable and versatile building block for the synthesis of deuterium-labeled pharmaceutical compounds, particularly antiviral and anticancer nucleoside analogs. The targeted introduction of a deuterium label via this chiral precursor provides researchers with a powerful tool to investigate the metabolic fate of new drug candidates, improve their pharmacokinetic properties, and facilitate their quantitative analysis. The protocols and data presented here serve as a guide for the practical application of this compound in the synthesis of these important labeled molecules.

References

Application Notes and Protocols for D-Lyxose-d-1 Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of D-Lyxose-d-1 in various biological matrices. The methodologies described are based on established techniques for monosaccharide analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This compound is often utilized as an internal standard in metabolic studies involving D-Lyxose.

Introduction

D-Lyxose is a rare pentose sugar that plays a role in certain metabolic pathways. Its analysis in biological matrices is crucial for pharmacokinetic studies, diagnostic assay development, and understanding its metabolic fate. Due to the complex nature of biological samples, robust sample preparation is essential to remove interfering substances such as proteins and lipids, thereby ensuring accurate and reproducible quantification. This document outlines protocols for protein precipitation and solid-phase extraction, followed by analytical methods.

Metabolic Pathway of D-Lyxose

D-Lyxose can be isomerized to D-Xylulose, which is an intermediate in the pentose phosphate pathway. This metabolic conversion is a key step in its integration into cellular metabolism.

D_Lyxose_Metabolism D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-Lyxose Isomerase PPP Pentose Phosphate Pathway D_Xylulose->PPP Xylulokinase

Caption: Metabolic isomerization of D-Lyxose to D-Xylulose.

Sample Preparation Workflows

Effective sample preparation is critical for reliable analysis. The choice of method depends on the biological matrix and the analytical technique employed. Below are generalized workflows for sample preparation.

Sample_Prep_Workflow cluster_matrix Biological Matrix cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum PPT Protein Precipitation Plasma->PPT Urine Urine SPE Solid-Phase Extraction Urine->SPE Tissue Tissue Homogenate Tissue->PPT Derivatization Derivatization (for GC-MS) PPT->Derivatization LC_MS LC-MS/MS PPT->LC_MS SPE->Derivatization SPE->LC_MS GC_MS GC-MS Derivatization->GC_MS

Application Notes and Protocols for the Separation and Analysis of D-Lyxose-d-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and quantitative analysis of D-Lyxose-d-1 using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are designed to offer robust and reliable methods for the characterization of this isotopically labeled monosaccharide.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers a versatile platform for the analysis of carbohydrates without the need for volatilization. Two primary methods are presented: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for direct analysis and a pre-column derivatization method using 1-phenyl-3-methyl-5-pyrazolone (PMP) for enhanced UV detection or mass spectrometry.

Application Note 1: Direct Analysis of D-Lyxose by HPAEC-PAD

High-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a highly sensitive and selective method for the direct analysis of underivatized carbohydrates.[1] Sugars, being weakly acidic, can be separated as oxyanions at high pH.

Quantitative Data Summary

AnalyteColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)
D-LyxoseCarboPac™ PA2020 mM NaOH0.530~8.5
D-ArabinoseCarboPac™ PA2020 mM NaOH0.530~8.2
D-XyloseCarboPac™ PA2020 mM NaOH0.530~9.1
D-RiboseCarboPac™ PA2020 mM NaOH0.530~10.2

Note: Retention times are approximate and can vary based on system configuration and column condition. The elution order is typically D-Arabinose, D-Lyxose, D-Xylose, D-Ribose.[2]

Experimental Protocol: HPAEC-PAD Analysis of D-Lyxose

1. Sample Preparation:

  • Dissolve this compound standard or sample in high-purity water to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-PAD System and Conditions:

  • HPLC System: A biocompatible, metal-free HPLC system is recommended.

  • Column: Dionex CarboPac™ PA20 (3 x 150 mm) or similar anion-exchange column.

  • Mobile Phase: 20 mM Sodium Hydroxide (NaOH). Ensure the eluent is protected from atmospheric carbon dioxide.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • PAD Waveform:

    • E1: +0.1 V (t1 = 400 ms)

    • E2: -2.0 V (t2 = 20 ms)

    • E3: +0.6 V (t3 = 10 ms)

    • E4: -0.1 V (t4 = 70 ms)

3. Data Analysis:

  • Identify the D-Lyxose peak based on the retention time of a pure standard.

  • Quantify the this compound concentration by comparing the peak area with a calibration curve generated from standards of known concentrations.

Workflow for HPAEC-PAD Analysis of D-Lyxose

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_hplc HPAEC-PAD Analysis cluster_data Data Analysis dissolve Dissolve Sample in Water filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separation Anion-Exchange Separation (CarboPac PA20, 20mM NaOH) inject->separation detection Pulsed Amperometric Detection separation->detection identify Peak Identification (by Retention Time) detection->identify quantify Quantification (Calibration Curve) identify->quantify

Figure 1: Workflow for the direct analysis of D-Lyxose by HPAEC-PAD.

Application Note 2: Analysis of D-Lyxose by HPLC with PMP Derivatization

Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for the analysis of monosaccharides by reverse-phase HPLC with UV detection.[1] This method is suitable for laboratories without access to a dedicated HPAEC-PAD system.

Quantitative Data Summary

Analyte (PMP-derivative)ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Estimated Retention Time (min)
D-LyxoseC18 (e.g., 4.6 x 250 mm, 5 µm)Acetonitrile/Phosphate Buffer Gradient1.025~30-35
D-XyloseC18 (e.g., 4.6 x 250 mm, 5 µm)Acetonitrile/Phosphate Buffer Gradient1.025~33
D-ArabinoseC18 (e.g., 4.6 x 250 mm, 5 µm)Acetonitrile/Phosphate Buffer Gradient1.025~38
D-GlucoseC18 (e.g., 4.6 x 250 mm, 5 µm)Acetonitrile/Phosphate Buffer Gradient1.025~29

Note: Retention times are highly dependent on the specific gradient program and column used. The elution order can vary, but typically less polar derivatives elute later. The retention time for D-Lyxose is estimated based on the elution order of similar pentoses.[3]

Experimental Protocol: PMP Derivatization and HPLC Analysis

1. PMP Derivatization:

  • To 100 µL of a 1 mg/mL aqueous solution of this compound, add 100 µL of 0.6 M NaOH and 200 µL of 0.5 M PMP in methanol.

  • Vortex the mixture and incubate at 70 °C for 60 minutes.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.6 M HCl.

  • Add 1 mL of chloroform and vortex vigorously.

  • Centrifuge to separate the phases and discard the upper aqueous layer.

  • Repeat the chloroform wash two more times.

  • Evaporate the chloroform extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

2. HPLC-UV System and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 15-20% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detector: UV at 245 nm.

3. Data Analysis:

  • Identify the PMP-D-Lyxose peak based on the retention time of a derivatized standard.

  • Quantify using a calibration curve prepared from PMP-derivatized D-Lyxose standards.

Workflow for HPLC Analysis of PMP-Derivatized D-Lyxose

PMP_HPLC_Workflow cluster_deriv PMP Derivatization cluster_hplc Reverse-Phase HPLC cluster_data Data Analysis react React with PMP (70°C, 60 min) neutralize Neutralize react->neutralize extract Chloroform Extraction neutralize->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute dry->reconstitute inject Inject Sample reconstitute->inject separation C18 Separation (ACN/Buffer Gradient) inject->separation detection UV Detection (245 nm) separation->detection identify Peak Identification detection->identify quantify Quantification identify->quantify

Figure 2: Workflow for the analysis of D-Lyxose by HPLC with PMP derivatization.

Gas Chromatography (GC) Method

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds and is ideal for the analysis of isotopically labeled molecules like this compound.[4] Sugars require derivatization to increase their volatility. Trimethylsilylation (TMS) is a common derivatization method.

Application Note 3: GC-MS Analysis of TMS-Derivatized this compound

This method allows for the separation of D-Lyxose from other monosaccharides and the determination of its isotopic enrichment through mass spectrometry. The deuterium label at the C-1 position will result in a predictable mass shift in the mass spectrum of the derivatized molecule and its fragments.

Quantitative Data Summary

Analyte (TMS-derivative)ColumnCarrier GasTemperature ProgramKovats Retention Index (non-polar column)
α-D-LyxopyranoseDB-5MS (30m x 0.25mm)Helium140°C (2 min), then 5°C/min to 250°C1638
β-D-LyxopyranoseDB-5MS (30m x 0.25mm)Helium140°C (2 min), then 5°C/min to 250°C~1650
α-D-XylopyranoseDB-5MS (30m x 0.25mm)Helium140°C (2 min), then 5°C/min to 250°C1625
α-D-ArabinopyranoseDB-5MS (30m x 0.25mm)Helium140°C (2 min), then 5°C/min to 250°C1605

Note: Kovats Retention Index is a standardized measure of retention. Actual retention times will vary. Multiple peaks are expected for each sugar due to the presence of anomers.[5]

Experimental Protocol: TMS Derivatization and GC-MS Analysis

1. TMS Derivatization (with Oximation):

  • Dry 10-100 µg of this compound in a reaction vial under a stream of nitrogen.

  • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Cap the vial and heat at 60 °C for 30 minutes to form the methoxime derivative.

  • Cool the vial and add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60 °C for another 30 minutes.

  • The sample is now ready for GC-MS analysis.

2. GC-MS System and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial temperature: 140 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS System: Quadrupole or Time-of-Flight mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

3. Data Analysis for this compound:

  • The TMS-derivatized D-Lyxose will produce several peaks corresponding to its anomers.

  • The mass spectrum of the TMS derivative of this compound will show a +1 mass unit shift for fragments containing the C-1 position compared to the unlabeled D-Lyxose.

  • Expected Key Fragments for TMS-D-Lyxose-d-1 (methoxime derivative):

    • M-15: Loss of a methyl group from a TMS group.

    • m/z 205 and 218: Characteristic fragments for TMS-pentoses. The fragment containing C-1 will be shifted to m/z 206 and 219 respectively.

    • m/z 307: A common fragment for TMS-aldopentoses. This fragment containing C-1 will be shifted to m/z 308.

  • Quantification can be performed using selected ion monitoring (SIM) of a specific, abundant fragment ion, comparing the peak area to a calibration curve generated from a this compound standard.

Workflow for GC-MS Analysis of TMS-Derivatized this compound

GCMS_Workflow cluster_deriv TMS Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis dry Dry Sample oximation Oximation (Methoxyamine HCl) dry->oximation silylation Silylation (MSTFA) oximation->silylation inject Inject Sample silylation->inject separation GC Separation (DB-5MS Column) inject->separation detection Mass Spectrometry (EI, Scan/SIM) separation->detection identify Peak Identification (Retention Index) detection->identify mass_spec Mass Spectral Analysis (m/z Shift for d-1) identify->mass_spec quantify Quantification (SIM) mass_spec->quantify

Figure 3: Workflow for the GC-MS analysis of this compound after TMS derivatization.

References

Unveiling Enzyme Mechanisms: Applications of D-Lyxose-d-1 in Kinetic and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Lyxose-d-1, a deuterium-labeled version of the rare pentose sugar D-Lyxose, in the investigation of enzyme kinetics and mechanisms. The strategic placement of a deuterium atom at the C-1 position makes this compound a powerful tool for elucidating enzymatic reaction mechanisms, particularly for isomerases and other enzymes that interact with D-Lyxose. Its use as an internal standard for quantitative analysis and as a tracer in metabolic studies further broadens its applicability in drug discovery and development.

Application 1: Probing Enzyme Mechanisms through Kinetic Isotope Effect (KIE) Studies

The primary application of this compound is in the determination of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By comparing the reaction rates of an enzyme with D-Lyxose versus this compound, researchers can infer whether the bond to the C-1 hydrogen (or deuterium) is broken in the rate-determining step of the enzymatic reaction. This is particularly valuable for studying the mechanism of enzymes like D-lyxose isomerase, which catalyzes the isomerization of D-lyxose to D-xylulose, a reaction proposed to involve a hydride transfer from the C-1 position.[1][2]

A significant KIE (kH/kD > 1) would provide strong evidence for a mechanism involving the cleavage of the C-H bond at the C-1 position in the rate-limiting step. Conversely, the absence of a significant KIE would suggest that this bond cleavage is not rate-determining.

Hypothetical Quantitative Data from a KIE Study

The following table summarizes hypothetical kinetic data from an experiment comparing the enzymatic activity of a putative D-lyxose isomerase with D-Lyxose and this compound as substrates.

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)KIE (kH/kD) on kcatKIE (kH/kD) on kcat/Km
D-Lyxose5.212510.42000--
This compound5.3484.07552.62.65

Note: This data is illustrative and designed to demonstrate how results from a KIE study would be presented.

Experimental Protocol: Determination of Kinetic Isotope Effect for a D-Lyxose Isomerase

This protocol outlines the steps to determine the KIE of a D-lyxose isomerase using D-Lyxose and this compound.

Materials:

  • Purified D-lyxose isomerase

  • D-Lyxose

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 1 mM MnCl2)

  • Coupling enzyme (e.g., sorbitol dehydrogenase)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of D-Lyxose and this compound in assay buffer.

    • Prepare a stock solution of NADH in assay buffer and determine its precise concentration by measuring its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

    • Prepare a solution of the coupling enzyme in assay buffer.

    • Prepare a solution of the D-lyxose isomerase of known concentration in assay buffer.

  • Enzyme Assay:

    • The activity of D-lyxose isomerase will be measured using a coupled enzyme assay. The D-xylulose produced by the isomerase is reduced by sorbitol dehydrogenase, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

    • In a 96-well plate, set up reactions containing a range of concentrations of either D-Lyxose or this compound (e.g., 0.1 to 20 mM).

    • To each well, add the assay buffer, NADH, and sorbitol dehydrogenase.

    • Initiate the reaction by adding the D-lyxose isomerase.

    • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot V₀ versus the substrate concentration for both D-Lyxose and this compound.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax for each substrate.

    • Calculate kcat from Vmax and the enzyme concentration.

    • The KIE on kcat is calculated as kcat(H)/kcat(D), and the KIE on kcat/Km is calculated as (kcat/Km)H / (kcat/Km)D.

KIE_Workflow cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: D-Lyxose, this compound, Enzyme, Buffers Assay Perform Coupled Enzyme Assay Reagents->Assay Spectro Monitor Reaction (Absorbance at 340 nm) Assay->Spectro Kinetics Calculate Initial Velocities and Kinetic Parameters (Km, Vmax) Spectro->Kinetics KIE Determine KIE (kH/kD) Kinetics->KIE Metabolic_Tracing_Pathway cluster_cell Intracellular Metabolism DLyxose_d1 This compound DLyxose_d1_in This compound DLyxose_d1->DLyxose_d1_in Uptake Cell Cell Membrane Enzyme1 D-lyxose Isomerase DLyxose_d1_in->Enzyme1 DXylulose_d D-Xylulose-[d] Enzyme1->DXylulose_d Enzyme2 Kinase DXylulose_d->Enzyme2 DXyluloseP_d D-Xylulose-5-P-[d] Enzyme2->DXyluloseP_d PPP Pentose Phosphate Pathway DXyluloseP_d->PPP Logical_Relationship_KIE Start Enzyme Reaction with D-Lyxose vs. This compound MeasureRates Measure Reaction Rates (kH and kD) Start->MeasureRates CalculateKIE Calculate KIE = kH / kD MeasureRates->CalculateKIE Decision Is KIE > 1? CalculateKIE->Decision Conclusion1 Conclusion: C-H bond cleavage is part of the rate-determining step. Decision->Conclusion1 Yes Conclusion2 Conclusion: C-H bond cleavage is not rate-determining. Decision->Conclusion2 No

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of D-Lyxose and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of D-Lyxose and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of D-Lyxose and its isomers, providing systematic steps to identify and resolve them.

Issue 1: Poor Resolution Between D-Lyxose and Its Isomers (e.g., D-Xylose, D-Arabinose)

Symptoms:

  • Overlapping or co-eluting peaks for D-Lyxose and another isomer.

  • Resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Column Chemistry For separating aldopentose isomers like D-Lyxose, D-Arabinose, D-Xylose, and D-Ribose, a high-performance anion-exchange chromatography (HPAEC) column is often effective. Chiral columns, such as the Chiralpak AD-H, are necessary for separating enantiomers (D- and L-Lyxose).[1][2][3]
Suboptimal Mobile Phase Composition For HPAEC: The concentration of the NaOH eluent is critical. For instance, D-Arabinose and D-Lyxose may co-elute at 100 mM NaOH, but can be resolved at a lower concentration, such as 20 mM NaOH.[4] Systematically screen a range of NaOH concentrations (e.g., 10 mM to 100 mM) to find the optimal selectivity. For Chiral HPLC: The ratio of non-polar and polar organic solvents (e.g., hexane and ethanol) in the mobile phase significantly impacts resolution. Vary the solvent ratio to improve separation. The addition of a small amount of a modifier, like trifluoroacetic acid (TFA), can also enhance peak shape and resolution.[5]
Incorrect Flow Rate A lower flow rate generally increases resolution but also lengthens run time. Start with a typical flow rate (e.g., 0.5 mL/min) and then decrease it in small increments to see if resolution improves without excessive peak broadening.[1]
Elevated Temperature Temperature affects the selectivity of chiral separations. It is recommended to screen a range of temperatures (e.g., 15°C to 40°C) to determine the optimal condition for your specific separation.[5][6]

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution Start Poor Resolution (Rs < 1.5) CheckColumn Is the column appropriate? (e.g., HPAEC for epimers, Chiral for enantiomers) Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase - Adjust NaOH concentration (HPAEC) - Vary solvent ratio (Chiral) CheckColumn->OptimizeMobilePhase Yes CheckColumn->OptimizeMobilePhase No SelectColumn Select Appropriate Column CheckColumn->SelectColumn No AdjustFlowRate Decrease Flow Rate OptimizeMobilePhase->AdjustFlowRate OptimizeTemp Optimize Column Temperature AdjustFlowRate->OptimizeTemp GoodResolution Resolution Improved (Rs >= 1.5) OptimizeTemp->GoodResolution SelectColumn->OptimizeMobilePhase Peak_Tailing Tailing Peak Tailing Observed ReduceConcentration Reduce Sample Concentration/ Injection Volume Tailing->ReduceConcentration CheckSolvent Is Injection Solvent Stronger than Mobile Phase? ReduceConcentration->CheckSolvent Tailing Persists UseMobilePhase Dissolve Sample in Mobile Phase CheckSolvent->UseMobilePhase Yes CheckAdditives Are Mobile Phase Additives (e.g., acid) Being Used? CheckSolvent->CheckAdditives No Improved Peak Shape Improved UseMobilePhase->Improved AddModifier Add Modifier to Mobile Phase (e.g., 0.1% TFA) CheckAdditives->AddModifier No CheckGuardColumn Is a Guard Column in Use? CheckAdditives->CheckGuardColumn Yes AddModifier->Improved InstallGuardColumn Install/Replace Guard Column CheckGuardColumn->InstallGuardColumn No FlushColumn Flush Analytical Column CheckGuardColumn->FlushColumn Yes InstallGuardColumn->Improved FlushColumn->Improved Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare D-Lyxose Isomer Standard or Sample Solution Equilibrate Equilibrate HPLC System and Column Prep_Sample->Equilibrate Prep_Mobile_Phase Prepare Mobile Phase (e.g., 20mM NaOH or Hexane/Ethanol) Prep_Mobile_Phase->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation (Isocratic or Gradient Elution) Inject->Separate Detect Detect Analytes (PAD, RI, or ELSD) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks and Calculate Resolution Acquire->Integrate Optimize Optimize Method if Needed (Refer to Troubleshooting Guide) Integrate->Optimize

References

Technical Support Center: Optimization of Derivatization Methods for GC-MS Analysis of D-Lyxose-d-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful derivatization of D-Lyxose-d-1 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: D-Lyxose, like other monosaccharides, is a polar and non-volatile compound due to the presence of multiple hydroxyl (-OH) groups. These characteristics make it unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable. Derivatization chemically modifies the hydroxyl groups, replacing the active hydrogens with less polar and more volatile groups, thus enabling the sugar to be vaporized and travel through the GC column for separation and subsequent detection by MS.[1][2][3]

Q2: What are the most common derivatization methods for sugars like D-Lyxose?

A2: The most common derivatization techniques for sugars for GC-MS analysis are:

  • Trimethylsilylation (TMS): This is a widely used method where hydroxyl groups are converted to trimethylsilyl ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS).[1][3]

  • Oximation followed by Trimethylsilylation: This two-step method first converts the aldehyde group of the open-chain form of the sugar into an oxime or methoxime, followed by silylation of all hydroxyl groups. This approach is highly recommended as it reduces the number of chromatographic peaks by minimizing the formation of different anomers.[4]

  • Acetylation: This method involves the conversion of hydroxyl groups into acetate esters using reagents like acetic anhydride. Acetyl derivatives are stable but can be less volatile than TMS derivatives.[5][6]

Q3: How does the deuterium label in this compound affect the derivatization and analysis?

A3: The deuterium label (d-1) in this compound will result in a mass shift of +1 atomic mass unit (amu) in the molecular ion and any fragment ions containing the deuterium atom compared to unlabeled D-Lyxose. The derivatization chemistry itself is generally not affected by the presence of a single deuterium atom. However, it is important to monitor for potential isotopic fractionation, which is a slight change in the ratio of deuterated to non-deuterated molecules, that can occur during incomplete derivatization reactions. For accurate quantification, it is crucial to ensure derivatization reactions go to completion.

Q4: What are the characteristic mass spectral fragments for TMS-derivatized pentoses like D-Lyxose?

A4: The electron ionization (EI) mass spectra of TMS-derivatized pentoses are complex due to extensive fragmentation. However, some characteristic ions are commonly observed for TMS-derivatized sugars, including m/z 73 (the trimethylsilyl ion, [Si(CH₃)₃]⁺), m/z 147, m/z 204, and m/z 217, which arise from various cleavages of the sugar backbone.[7][8] The exact fragmentation pattern will depend on the specific isomer and the derivatization method used. For this compound, these fragments will show a +1 amu shift if the deuterium is retained in the fragment.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks in the chromatogram 1. Incomplete derivatization: Residual water in the sample or reagents can quench the derivatization reaction.[9] 2. Derivatization reagent degradation: Reagents may have degraded due to improper storage. 3. Leak in the GC-MS system: A leak can prevent the sample from reaching the detector. 4. Incorrect GC inlet temperature: Temperature may be too low for volatilization or too high, causing derivative degradation.1. Ensure anhydrous conditions: Thoroughly dry the this compound sample before adding reagents. Use freshly opened, high-purity anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Use fresh reagents: Purchase new derivatization reagents if there is any doubt about their quality. 3. Perform a leak check: Follow the instrument manufacturer's procedure for checking for leaks. 4. Optimize inlet temperature: Start with a temperature around 250 °C and optimize as needed.
Multiple peaks for a single compound (this compound) 1. Anomer formation: Sugars exist in solution as an equilibrium of different isomers (anomers), which can lead to multiple peaks after derivatization.[4] 2. Incomplete silylation: Partial derivatization can result in multiple products with different numbers of silyl groups.1. Use oximation prior to silylation: The oximation step converts the open-chain aldehyde to an oxime, which "locks" the sugar in its open-chain form before silylation, significantly reducing the number of anomeric peaks to typically two (syn and anti isomers).[4] 2. Optimize reaction conditions: Increase the reaction time and/or temperature to ensure complete silylation. Ensure a sufficient excess of the silylating reagent is used.
Poor peak shape (e.g., tailing, fronting) 1. Active sites in the GC system: Free silanol groups on the inlet liner or the column can interact with the derivatized sugar, causing peak tailing. 2. Column overload: Injecting too much sample can lead to peak fronting. 3. Co-elution with interfering compounds: Matrix components can affect peak shape.1. Use a deactivated inlet liner: Regularly replace or clean and deactivate the inlet liner. Use a GC column specifically designed for the analysis of derivatized sugars. 2. Dilute the sample: Reduce the concentration of the sample being injected. 3. Improve sample cleanup: Implement a sample cleanup step to remove interfering matrix components before derivatization.
Poor reproducibility of results 1. Inconsistent derivatization: Variations in reaction time, temperature, or reagent volumes can lead to inconsistent derivatization yields.[4] 2. Instability of derivatives: TMS derivatives can be sensitive to moisture and may degrade over time, especially if left on the autosampler for extended periods.[2] 3. Variability in sample injection: Inconsistent injection volumes can lead to poor reproducibility.1. Standardize the derivatization protocol: Use precise measurements for all reagents and control the reaction time and temperature accurately. Consider using an internal standard. 2. Analyze samples promptly: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., 4 °C or -20 °C) and away from moisture.[2] 3. Use an autosampler: An autosampler will provide more consistent injection volumes than manual injection.
Unexpected mass spectra or incorrect isotopic ratios for this compound 1. Isotopic fractionation: Incomplete derivatization can lead to a slight enrichment of the non-deuterated or deuterated species in the final product. 2. Interference from background ions: Co-eluting compounds or column bleed can contribute to the mass spectrum. 3. Incorrect mass spectrometer calibration: An improperly calibrated mass spectrometer will give inaccurate mass assignments.1. Ensure complete derivatization: Drive the reaction to completion by using optimized reaction conditions (time, temperature, reagent excess). 2. Check for co-eluting peaks: Examine the chromatogram for any underlying peaks. Perform a blank run to identify background ions. 3. Calibrate the mass spectrometer: Regularly calibrate the mass spectrometer according to the manufacturer's instructions.

Data Presentation: Comparison of Derivatization Methods

The choice of derivatization method depends on the specific requirements of the analysis. The following table summarizes the key characteristics of the most common methods for this compound.

Derivatization Method Advantages Disadvantages Typical Reagents Typical Reaction Conditions
Trimethylsilylation (TMS) - Relatively simple and fast one-step reaction. - TMS derivatives are highly volatile.- Prone to formation of multiple anomeric peaks, leading to complex chromatograms.[4] - Derivatives are sensitive to moisture.[2]- BSTFA + 1% TMCS - HMDS + TMCS in Pyridine- 60-90°C for 30-60 minutes.
Oximation-Trimethylsilylation - Significantly reduces the number of anomeric peaks (typically to two), simplifying the chromatogram and improving quantification.[4] - Generally provides good yields.- Two-step procedure, which is more time-consuming.- Oximation: Hydroxylamine hydrochloride or Methoxyamine hydrochloride in pyridine. - Silylation: BSTFA or MSTFA.- Oximation: 70-90°C for 30-60 minutes. - Silylation: 70-90°C for 30-60 minutes.
Acetylation - Acetyl derivatives are generally more stable than TMS derivatives, especially towards moisture. - Can produce a single peak per sugar under optimized conditions.[6]- Can be a more vigorous reaction. - Acetyl derivatives are less volatile than TMS derivatives, requiring higher GC oven temperatures. - Alditol acetylation can result in the same derivative for different epimeric sugars (e.g., Lyxose and Arabinose).[1]- Acetic anhydride with a catalyst like pyridine or 1-methylimidazole.- 100-120°C for 30-60 minutes.

Experimental Protocols

The following are detailed methodologies for the key derivatization procedures. Note: These are general protocols and may require optimization for your specific instrumentation and experimental goals.

Protocol 1: Oximation-Trimethylsilylation (Recommended for quantitative analysis)
  • Sample Preparation: Place 10-100 µg of dry this compound into a 2 mL reaction vial. Ensure the sample is completely dry by lyophilization or drying under a stream of nitrogen.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the vial.

    • Seal the vial tightly and heat at 80°C for 45 minutes with occasional vortexing to ensure complete dissolution and reaction.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

    • Seal the vial tightly and heat at 80°C for 45 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Direct Trimethylsilylation
  • Sample Preparation: Place 10-100 µg of dry this compound into a 2 mL reaction vial.

  • Derivatization:

    • Add 100 µL of a mixture of anhydrous pyridine, hexamethyldisilazane (HMDS), and trimethylchlorosilane (TMCS) in a 5:1:1 (v/v/v) ratio.

    • Alternatively, add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature.

    • Centrifuge the vial to settle any precipitate before taking an aliquot for GC-MS analysis.

Protocol 3: Acetylation
  • Sample Preparation: Place 10-100 µg of dry this compound into a 2 mL reaction vial.

  • Derivatization:

    • Add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and anhydrous pyridine.

    • Seal the vial tightly and heat at 100°C for 60 minutes.

    • Cool the vial to room temperature.

    • Evaporate the reagents under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent like ethyl acetate for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_methods Derivatization Methods cluster_oxitms Oximation-TMS cluster_tms Direct TMS cluster_acetyl Acetylation cluster_analysis Analysis Start Start Dry_Sample Dry this compound (Lyophilization or N2 stream) Start->Dry_Sample Oximation Add Methoxyamine HCl in Pyridine (80°C, 45 min) Dry_Sample->Oximation Method 1 Silylation_Direct Add Silylating Reagent (e.g., BSTFA) (70°C, 60 min) Dry_Sample->Silylation_Direct Method 2 Acetylation_step Add Acetic Anhydride & Pyridine (100°C, 60 min) Dry_Sample->Acetylation_step Method 3 Silylation_Oxi Add BSTFA + 1% TMCS (80°C, 45 min) Oximation->Silylation_Oxi GCMS GC-MS Analysis Silylation_Oxi->GCMS Silylation_Direct->GCMS Evaporation Evaporate Reagents Acetylation_step->Evaporation Redissolve Redissolve in Solvent Evaporation->Redissolve Redissolve->GCMS

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic Start GC-MS Analysis Issue No_Peaks No/Small Peaks? Start->No_Peaks Multiple_Peaks Multiple Peaks? Start->Multiple_Peaks Bad_Shape Poor Peak Shape? Start->Bad_Shape Check_Deriv Check Derivatization (Anhydrous, Fresh Reagents) No_Peaks->Check_Deriv Yes Check_System Check GC-MS System (Leaks, Temp) No_Peaks->Check_System If derivatization is OK Use_Oximation Implement Oximation Step Multiple_Peaks->Use_Oximation Yes Optimize_Conditions Optimize Reaction (Time, Temp) Multiple_Peaks->Optimize_Conditions If oximation is used Deactivate_System Deactivate Inlet/Column Bad_Shape->Deactivate_System Yes Adjust_Conc Adjust Sample Concentration Bad_Shape->Adjust_Conc If fronting occurs

Caption: Troubleshooting logic for this compound GC-MS analysis.

References

Minimizing isotopic exchange of deuterium in D-Lyxose-d-1 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the isotopic exchange of deuterium in D-Lyxose-d-1. Below are frequently asked questions, troubleshooting guides, and experimental protocols designed to ensure the isotopic integrity of your labeled compound throughout your studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange is a chemical reaction where a deuterium atom in your this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[1] The primary concern is the loss of the isotopic label, which is critical for tracking the molecule in metabolic studies, pharmacokinetic profiling, and for use as an internal standard in quantitative mass spectrometry.[2][3] The hydroxyl (-OH) groups on carbohydrates have labile hydrogens that are particularly susceptible to exchange.[4][5]

Q2: What are the primary factors that cause deuterium exchange?

A: The rate of hydrogen/deuterium exchange is significantly influenced by several factors:

  • pH: The exchange reaction can be catalyzed by both acids and bases.[1][3][6] The minimum exchange rate for backbone amide hydrogens in proteins, a well-studied model, occurs at approximately pH 2.6.[1] For sugars like dextrose, maximum stability has been observed around pH 4.[7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][8][9][10] Controlling temperature is crucial during incubation, storage, and analysis.

  • Solvent: Protic solvents (e.g., water, methanol) contain exchangeable hydrogens and can facilitate deuterium loss. Aprotic solvents (e.g., DMSO, acetonitrile) are preferred where experimentally feasible.[11]

  • Catalysts: The presence of acid, base, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen atoms.[1]

Q3: What are the best practices for storing this compound and its solutions?

A: To maintain isotopic purity, store this compound as a dry, solid powder at -20°C.[12][13] If a stock solution is necessary, prepare it in a high-purity aprotic solvent like DMSO or a deuterated solvent if compatible with your experiment.[13][14] For aqueous solutions, use D₂O-based buffers adjusted to a mildly acidic pH (e.g., pH 4-5) to slow the exchange rate. Aliquot solutions to avoid repeated freeze-thaw cycles and temperature fluctuations.[13]

Q4: How can I minimize back-exchange during sample analysis by Mass Spectrometry (MS)?

A: Back-exchange occurs when deuterium is lost during the analytical workflow. To minimize this, a "quench" step is critical. This involves rapidly lowering the pH to around 2.5 and reducing the temperature to 0°C.[1][15] Subsequent steps, such as proteolytic digestion (if applicable) and HPLC separation, should be performed as quickly as possible at low temperatures to preserve the deuterium label before MS analysis.[1][15]

Troubleshooting Guide: Unexpected Deuterium Loss

If you observe a significant loss of your deuterium label, use the following guide to identify the potential cause and implement corrective actions.

Problem: Mass spectrometry or NMR analysis shows lower-than-expected deuterium incorporation or complete loss of the d-1 label.

TroubleshootingWorkflow start Deuterium Loss Detected ph_check Was the sample pH outside the optimal range (e.g., > 6 or < 3)? start->ph_check temp_check Was the sample exposed to high temperatures (>25°C) for extended periods? start->temp_check solvent_check Was a protic solvent (H₂O, MeOH) used without pH control? start->solvent_check analysis_check Was the analytical workflow (post-reaction) slow or performed at room temperature? start->analysis_check ph_sol Action: Adjust pH to 4-5. Use D₂O-based buffers for aqueous solutions. ph_check->ph_sol Yes solution Isotopic Integrity Maintained ph_check->solution No temp_sol Action: Maintain samples on ice. Store at -20°C or below. Minimize time at room temperature. temp_check->temp_sol Yes temp_check->solution No solvent_sol Action: Use aprotic solvents (e.g., DMSO) or deuterated solvents when possible. solvent_check->solvent_sol Yes solvent_check->solution No analysis_sol Action: Implement a rapid quench step (pH ~2.5, 0°C). Use cold HPLC columns and expedite analysis time. analysis_check->analysis_sol Yes analysis_check->solution No ph_sol->solution temp_sol->solution solvent_sol->solution analysis_sol->solution

Caption: Troubleshooting workflow for diagnosing deuterium loss.

Data Summary Tables

Table 1: Effect of pH on Isotopic Stability

pH RangeEffect on Deuterium Exchange RateRecommendationSource(s)
< 2.5Acid-catalyzed exchange increasesAvoid highly acidic conditions unless for quenching[1][7]
2.5 - 4.5Minimal Exchange Rate Optimal range for stability [1][7]
4.5 - 7.0Slow increase in exchange rateAcceptable for short-term experiments[1]
> 7.0Base-catalyzed exchange increases significantlyAvoid neutral to basic conditions[1][3]

Table 2: Recommended Solvents for this compound Studies

Solvent TypeExamplesUse CaseIsotopic StabilitySource(s)
Aprotic DMSO, Acetonitrile (MeCN)Stock solutions, non-aqueous reactionsHigh (preserves label) [11][13]
Protic (Deuterated) Deuterium Oxide (D₂O), Methanol-d₄Aqueous buffers, NMR analysisHigh (minimizes exchange source) [14]
Protic (Non-Deuterated) H₂O, MethanolAqueous reactions (use with caution)Low (high risk of exchange) [1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Under anhydrous conditions (e.g., in a glove box or under a stream of dry nitrogen), weigh the desired amount of this compound.

  • Add high-purity, anhydrous aprotic solvent (e.g., DMSO) to the desired final concentration (e.g., 10 mM).[13]

  • Vortex gently until fully dissolved. If necessary, brief sonication can be used.[12]

  • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[13]

Protocol 2: Minimizing Back-Exchange During Sample Preparation for LC-MS

  • Reaction: Perform your experiment with this compound under optimal conditions (controlled temperature and pH).

  • Quenching: To stop the reaction and stabilize the deuterium label, immediately add a pre-chilled quench buffer. The final quenched sample should have a pH of ~2.5 and a temperature of 0°C (ice bath).[1][15] A common quench buffer is a solution of 0.1% trifluoroacetic acid (TFA) or formic acid.[11][16]

  • Digestion (if applicable): If protein digestion is required, use an acid-stable protease like pepsin and keep the sample at 0°C. The digestion time should be minimized.[1][15]

  • Desalting/Cleanup: Perform any necessary sample cleanup (e.g., using a C18 ZipTip) quickly and with cold solvents.

  • Analysis: Place the sample in a chilled autosampler (e.g., 4°C). Perform LC separation using a cooled column and a rapid gradient to minimize the time the sample spends in protic mobile phases before entering the mass spectrometer.[1]

Visualizations

FactorsAffectingExchange cluster_factors Influencing Factors cluster_ph pH Effects cluster_temp Temperature Effects cluster_solvent Solvent Effects center Isotopic Stability of this compound pH pH center->pH Temp Temperature center->Temp Solvent Solvent center->Solvent Acid Acidic (pH < 3) (Increases Exchange) pH->Acid Optimal Optimal (pH ~4) (Minimizes Exchange) pH->Optimal Base Basic (pH > 7) (Increases Exchange) pH->Base HighTemp High Temp (>25°C) (Increases Rate) Temp->HighTemp LowTemp Low Temp (<4°C) (Decreases Rate) Temp->LowTemp Protic Protic (H₂O) (Enables Exchange) Solvent->Protic Aprotic Aprotic (DMSO) (Inhibits Exchange) Solvent->Aprotic

Caption: Key factors influencing deuterium exchange on this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare Stock (Aprotic Solvent) reaction_mix 2. Prepare Reaction Mix (pH 4-5, on ice) stock->reaction_mix incubation 3. Incubation (Controlled Temp) reaction_mix->incubation quench 4. Rapid Quench (pH 2.5, 0°C) incubation->quench lcms 5. LC-MS Analysis (Cold & Fast) quench->lcms

Caption: Recommended workflow for experiments using this compound.

References

Technical Support Center: D-Lyxose-d-1 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR analysis of D-Lyxose and its isotopologues. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the resolution and interpretation of NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the NMR spectra of D-Lyxose complex and difficult to resolve? A1: The complexity arises from several factors inherent to carbohydrates. D-Lyxose in solution exists as a mixture of different forms, primarily the α and β anomers, which are in equilibrium (a process called mutarotation).[1] Each anomer can also adopt different ring conformations (e.g., chair forms like ¹C₄ and ⁴C₁).[1] This results in multiple species coexisting in the sample, each producing its own set of NMR signals. Furthermore, the proton signals of sugars are often clustered in a narrow chemical shift range (typically 3-4 ppm), leading to significant signal overlap.[2]

Q2: What is the primary benefit of using D-Lyxose-d-1 (deuterated at the C1 position)? A2: The primary benefit of using D-Lyxose specifically deuterated at the anomeric (C1) position is spectral simplification. The anomeric proton (H1) signal is removed from the ¹H NMR spectrum. This eliminates the large J-couplings between H1 and the proton on the adjacent carbon (H2). As a result, the signal for H2, which is often a complex doublet of doublets, collapses into a simpler multiplet, making it easier to identify and analyze. This targeted isotopic labeling is a powerful strategy for assigning resonances in spectrally crowded regions.

Q3: What are the expected conformers of D-Lyxose in an aqueous solution? A3: In an aqueous solution (like D₂O), D-Lyxose predominantly exists in its pyranose (six-membered ring) form. Experimental data has shown the population of conformers to be a mixture of the α-anomer in a ¹C₄ chair conformation, the β-anomer in a ⁴C₁ chair conformation, and the α-anomer in a ⁴C₁ chair conformation.[1] The furanose (five-membered ring) and linear forms are typically not detected in significant amounts in solution.[1]

Q4: Which 2D NMR experiments are most useful for assigning D-Lyxose signals? A4: For unambiguous assignment of D-Lyxose, a combination of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace the proton connectivity within each sugar ring.

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system. This is extremely useful for sugars, as one can often trace the entire network of a single monosaccharide residue starting from a well-resolved anomeric proton.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is crucial for assigning the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is key for identifying linkages between sugar units in oligosaccharides.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D structure and conformation of the molecule.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks 1. Poor magnetic field homogeneity (shimming).2. Sample is too concentrated, leading to high viscosity.[4]3. Presence of suspended solid particles.[5]4. Presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions).1. Re-shim the spectrometer. If using an automated system, perform a manual shim optimization.2. Dilute the sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[5]3. Filter the sample directly into the NMR tube using a pipette with a glass wool or cotton plug.[5]4. Degas the sample using the freeze-pump-thaw technique for sensitive experiments.[5]
Significant signal overlap, especially in the 3-4 ppm region 1. Inherent spectral property of carbohydrates.2. Insufficient magnetic field strength.1. Change the solvent. Running the sample in a different deuterated solvent (e.g., benzene-d₆ instead of D₂O, if solubility permits) can alter chemical shifts and may resolve overlapping peaks.[4]2. Acquire 2D spectra. Use experiments like COSY, TOCSY, and HSQC to resolve signals in the second dimension.3. Increase spectrometer field strength. Higher field magnets provide better signal dispersion.
Anomeric (H1) signal is missing or very weak 1. You are using this compound, where the H1 proton is replaced by deuterium.2. The hydroxyl protons are exchanging with the deuterium from the D₂O solvent, which can sometimes broaden the adjacent H1 signal.1. This is expected for the deuterated compound. The goal of using this isotopologue is to remove the H1 signal.2. Ensure the sample is fully lyophilized from D₂O multiple times to remove all exchangeable protons. Lowering the temperature can sometimes slow this exchange.[6]
Large residual water (HDO) peak obscuring signals 1. Incomplete deuteration of the solvent or introduction of atmospheric moisture.2. The sample itself was not properly dried before dissolution in D₂O.1. Use a high-quality deuterated solvent (≥99.96% D).2. Lyophilize (freeze-dry) the D-Lyxose sample from D₂O at least twice before preparing the final NMR sample.3. Utilize a solvent suppression pulse sequence during acquisition.
Cannot distinguish between different anomers/conformers 1. The signals from different species are heavily overlapped.2. The equilibrium between forms is dynamic on the NMR timescale at the experimental temperature.1. Acquire a NOESY or ROESY spectrum. These experiments can reveal through-space correlations that are unique to each conformer.[1]2. Change the temperature. Lowering the temperature can slow down conformational exchange and may resolve separate signals for each species. A 2D-NOESY at a lower temperature (e.g., 278 K) can be effective.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for D-Lyxose derived from NMR experiments in an aqueous solution.

Table 1: Conformer Population of D-Lyxose in D₂O [1]

Anomer / ConformerPopulation (%)
α-pyranose (¹C₄ Chair)46 (±5)
β-pyranose (⁴C₁ Chair)34 (±5)
α-pyranose (⁴C₁ Chair)20 (±5)

Table 2: ¹³C Chemical Shifts (ppm) for D-Lyxose Anomers in D₂O [7]

Carbon Atomα-pyranoseβ-pyranose
C195.595.9
C271.571.5
C372.074.2
C469.068.0
C564.665.7

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

This protocol outlines the steps for preparing a D-Lyxose or this compound sample for analysis in D₂O.

  • Sample Weighing: Accurately weigh 5-10 mg of the D-Lyxose sample into a clean, dry glass vial.

  • Lyophilization (Drying):

    • Dissolve the sample in ~1 mL of D₂O.

    • Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen).

    • Dry the sample completely using a high-vacuum lyophilizer.

    • Repeat this process at least one more time to ensure complete removal of exchangeable protons (from hydroxyl groups) and residual H₂O.

  • Final Dissolution: Add 0.6 mL of high-purity deuterated solvent (e.g., D₂O, 99.96%) to the lyophilized sample in the vial.

  • Transfer and Filtration:

    • Prepare a Pasteur pipette by tightly packing a small plug of glass wool or medical cotton into the narrow tip.[5]

    • Carefully draw the dissolved sample solution into the pipette.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube. The final sample depth should be approximately 4-5 cm.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) lyo1 2. Dissolve in D₂O, Freeze & Lyophilize weigh->lyo1 lyo2 3. Repeat Lyophilization (Crucial for D₂O) lyo1->lyo2 dissolve 4. Dissolve in 0.6 mL High-Purity D₂O lyo2->dissolve filtrate 5. Filter into NMR Tube dissolve->filtrate insert 6. Insert into Spectrometer filtrate->insert lock 7. Lock on D₂O Signal insert->lock shim 8. Tune, Match, & Shim lock->shim acquire 9. Acquire Spectra (1D & 2D) shim->acquire proc 10. Fourier Transform, Phase & Baseline Correction acquire->proc analyze 11. Assign Peaks & Analyze Data proc->analyze

Figure 1. Standard experimental workflow for NMR analysis of D-Lyxose.

Protocol 2: Acquiring a High-Resolution 2D TOCSY Spectrum

This protocol provides a general methodology for acquiring a 2D TOCSY spectrum, which is highly effective for assigning proton networks in D-Lyxose.

  • Prepare the Sample: Prepare a high-quality sample of D-Lyxose following Protocol 1.

  • Initial Setup: Insert the sample, lock, tune, match, and shim the spectrometer to achieve optimal field homogeneity (narrow linewidths).

  • Acquire a ¹H Spectrum: First, acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • Set Up the 2D TOCSY Experiment:

    • Load a standard 2D TOCSY pulse sequence (e.g., dipsi2esgpph on a Bruker spectrometer).

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals (typically 6-10 ppm for sugars in D₂O).

    • Set the transmitter offset frequency (O1p) to the center of the proton spectrum.

    • Crucial Parameter - Mixing Time: Set the TOCSY mixing time (typically p15 or d9 in Bruker parameter sets) to an appropriate value. A longer mixing time (~80-120 ms) allows magnetization to propagate through the entire spin system, revealing all protons in a given sugar ring. Start with ~80 ms.

    • Set an appropriate number of scans (NS) and dummy scans (DS) to achieve a good signal-to-noise ratio.

    • Set the number of increments in the indirect dimension (F1) to achieve the desired resolution. 256-512 increments are common starting points.

  • Acquisition: Start the acquisition. 2D experiments can take from 30 minutes to several hours, depending on the sample concentration and desired resolution.

  • Processing: Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions, followed by Fourier transform, phasing, and baseline correction.

Diagrams

G cluster_troubleshooting Troubleshooting Logic for Poor Resolution cluster_broad Broad Peaks cluster_overlap Overlapped Peaks start Poorly Resolved Spectrum q_peaks Are peaks broad or overlapped? start->q_peaks broad_shim Check Shimming q_peaks->broad_shim Broad overlap_solvent Change Solvent q_peaks->overlap_solvent Overlapped broad_conc Check Concentration (Dilute if needed) broad_shim->broad_conc If no improvement broad_filter Check for Solids (Filter sample) broad_conc->broad_filter If no improvement end Improved Spectrum broad_filter->end Resolution should improve overlap_2d Run 2D NMR (TOCSY, HSQC) overlap_solvent->overlap_2d If overlap persists overlap_field Use Higher Field Strength overlap_2d->overlap_field For maximum resolution overlap_field->end Resolution should improve

Figure 2. Troubleshooting workflow for common NMR resolution issues.

G cluster_unlabeled Unlabeled D-Lyxose cluster_labeled This compound (C1-Deuterated) cluster_effect Effect on H2 Signal H1 H1 H2 H2 H1->H2 J(H1,H2) effect_label H2 Signal Simplifies: Doublet of Doublets -> Doublet H2->H1 H3 H3 H2->H3 J(H2,H3) D1 D1 H2_d H2 D1->H2_d Coupling Removed H3_d H3 H2_d->H3_d J(H2,H3)

Figure 3. Impact of C1-deuteration on the ¹H NMR spin system.

References

Best practices for the use of D-Lyxose-d-1 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the use of D-Lyxose-d-1 as an internal standard in quantitative analysis, particularly for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of D-Lyxose, a rare pentose sugar. It is an ideal internal standard for quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Because it is chemically identical to the analyte of interest (D-Lyxose) but has a different mass due to the deuterium label, it can be used to account for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.[1][2]

Q2: In what types of applications is this compound typically used?

This compound is primarily used as an internal standard in clinical mass spectrometry and metabolic research.[2] It is particularly valuable for the quantitative analysis of D-Lyxose in complex biological matrices such as plasma, urine, and tissue extracts, which is relevant in drug development and the study of metabolic pathways.

Q3: How should this compound be stored?

For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions, once prepared, should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the recommended concentration of this compound to use as an internal standard?

The optimal concentration of the internal standard depends on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer. A general guideline is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the analyte. For monosaccharide analysis, a typical starting concentration to test would be in the range of 10-100 ng/mL in the final sample volume.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Inappropriate mobile phase pH3. Column Contamination1. Reduce the injection volume or dilute the sample.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Use a guard column and ensure proper sample cleanup.
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression/Enhancement2. Suboptimal MS source parameters3. Analyte degradation1. Improve sample cleanup to remove interfering matrix components.[3][4] Dilute the sample. Optimize chromatography to separate the analyte from the interfering compounds.2. Optimize source temperature, gas flows, and voltages.3. Ensure proper sample storage and handling. Prepare fresh samples and standards.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation2. Pipetting errors3. Instability of analyte or internal standard1. Standardize the sample preparation workflow. Use an automated liquid handler if available.2. Calibrate pipettes regularly. Use appropriate pipetting techniques.3. Check the stability of the analyte and internal standard in the sample matrix and storage conditions.
Internal Standard Signal is Absent or Very Low 1. Error in adding the internal standard2. Degradation of the internal standard3. Incorrect MS settings for the internal standard1. Review the sample preparation protocol to ensure the internal standard is added at the correct step and concentration.2. Prepare a fresh stock solution of the internal standard.3. Verify the precursor and product ion m/z values and other MS parameters for this compound.
Retention Time Shifts 1. Column degradation2. Changes in mobile phase composition3. Insufficient column equilibration1. Replace the column or use a guard column.2. Prepare fresh mobile phase. Ensure accurate mixing of mobile phase components.3. Increase the column equilibration time between injections.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of D-Lyxose in Human Plasma using LC-MS/MS

This protocol outlines a method for the quantification of D-Lyxose in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • D-Lyxose analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

  • Protein precipitation plates or microcentrifuge tubes

2. Preparation of Standards and Solutions:

  • D-Lyxose Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Lyxose in 50:50 methanol:water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 50:50 methanol:water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the D-Lyxose stock solution with 50:50 methanol:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation:

  • Thaw plasma samples and calibration standards on ice.

  • To 50 µL of plasma, standard, or blank, add 200 µL of the internal standard working solution (50 ng/mL in acetonitrile). This performs protein precipitation and adds the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate or autosampler vials.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 80:20 acetonitrile:water.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)[6]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • D-Lyxose: To be determined based on in-source fragmentation (e.g., [M+H]+ or a characteristic fragment)

    • This compound: To be determined based on the mass shift from the deuterium label.

  • MS Parameters: Optimize source temperature, gas flows, and collision energies for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of D-Lyxose to this compound against the concentration of the calibration standards.

  • Use a linear regression model with 1/x² weighting to fit the calibration curve.

  • Determine the concentration of D-Lyxose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides typical validation parameters that should be established for this type of assay. The values are illustrative and should be determined experimentally during method validation.

Parameter Typical Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy.
Precision (%CV) Within-run and between-run < 15% (20% at LLOQ)
Accuracy (%Bias) Within ±15% of nominal value (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible.
Matrix Effect Should be minimal and compensated for by the internal standard.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Cleanup cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare D-Lyxose Calibration Standards e1 Add Internal Standard & Precipitate Proteins with Acetonitrile s1->e1 s2 Prepare this compound Internal Standard Solution s3 Aliquot Plasma Samples, Blanks, and Standards s3->e1 e2 Vortex & Centrifuge e1->e2 e3 Collect Supernatant e2->e3 e4 Evaporate & Reconstitute e3->e4 a1 Inject onto HILIC Column e4->a1 a2 Gradient Elution a1->a2 a3 Detect by Mass Spectrometry (MRM) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Workflow for quantitative analysis of D-Lyxose using this compound as an internal standard.

troubleshooting_logic cluster_check Initial Checks cluster_investigate Investigation cluster_resolve Resolution start Problem Encountered (e.g., Poor Precision, Low Signal) c1 Review Sample Preparation Protocol start->c1 c2 Check LC-MS System Suitability start->c2 i1 Re-prepare Standards & QCs c1->i1 i3 Inspect LC System (Column, Mobile Phase) c2->i3 i4 Check MS Performance (Tuning, Calibration) c2->i4 i2 Evaluate for Matrix Effects i1->i2 r1 Optimize Sample Cleanup i2->r1 r2 Modify Chromatographic Method i3->r2 r3 Re-optimize MS Parameters i4->r3 end Problem Resolved r1->end r2->end r3->end

References

Validation & Comparative

Cross-Validation of D-Lyxose Data: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of D-Lyxose is paramount. This guide provides an objective comparison of various analytical techniques for the characterization and quantification of D-Lyxose, supported by experimental data and detailed methodologies. By cross-validating data from multiple analytical platforms, researchers can ensure the integrity and robustness of their findings.

This comparison guide delves into the principles, performance, and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Capillary Electrophoresis (CE), and Enzymatic Assays for the analysis of D-Lyxose.

Data Presentation: A Quantitative Comparison

The performance of each analytical technique is summarized in the table below. It is important to note that while data for D-Lyxose is prioritized, performance metrics for structurally similar pentoses, such as D-xylose, are included as representative values where D-Lyxose-specific data is not available.

Analytical TechniqueParameterTypical Value for Pentoses (D-Lyxose/D-Xylose)Reference
HPLC-RI Limit of Detection (LOD)0.8 ppm (for xylose)[1]
Limit of Quantification (LOQ)2.5 ppm (for xylose)[1]
Linearity (R²)> 0.995[2]
Precision (%RSD)< 5%[3]
HILIC-CAD Limit of Detection (LOD)0.032–2.675 mg L⁻¹ (for various sugars including lyxose)[3]
Limit of Quantification (LOQ)0.107–8.918 mg L⁻¹ (for various sugars including lyxose)[3]
Linearity (R²)> 0.97[3]
Precision (%RSD)< 5%[3]
GC-MS Limit of Detection (LOD)Generally in the low ppm to ppb range after derivatization[4][5][6]
Limit of Quantification (LOQ)Generally in the low ppm range after derivatization[4][5][6]
Linearity (R²)> 0.998[7]
Precision (%RSD)< 15%
NMR Spectroscopy Quantitative AnalysisAnomer ratio (α/β) of D-lyxose in solution is approximately 66:34[8]
ReproducibilityHigh for structural elucidation and anomer distribution[9]
Capillary Electrophoresis Limit of Detection (LOD)Low µM range[10]
Linearity (R²)Typically > 0.99[10]
Precision (%RSD)< 5% for migration times[11]
Enzymatic Assay Limit of Detection (LOD)~1 µM (for D-xylose)[12]
Limit of Quantification (LOQ)Low µM range[12]
Linearity (R²)> 0.99[12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for monosaccharide analysis and can be adapted for D-Lyxose.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For sugars like D-Lyxose, which lack a UV chromophore, a Refractive Index (RI) detector is commonly used.

Protocol:

  • Sample Preparation: Dissolve the D-Lyxose sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • Column: A carbohydrate analysis column, such as an amino-based or a ligand-exchange column (e.g., Chiralpak AD-H for stereoselective analysis) is typically used[13][14].

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is common for amino columns[15]. For anion-exchange columns, sodium hydroxide solutions of varying concentrations are used[3].

    • Flow Rate: Typically 0.5 - 1.0 mL/min[13][15].

    • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times[15].

  • Detection: Refractive Index (RI) detector.

  • Quantification: Create a calibration curve by injecting standards of known D-Lyxose concentrations and plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase. Since sugars are non-volatile, they must first be derivatized to increase their volatility. The separated compounds are then detected and identified by a mass spectrometer.

Protocol:

  • Derivatization (Trimethylsilylation):

    • Dry the D-Lyxose sample completely.

    • Add a solution of hydroxylamine hydrochloride in pyridine to the dried sample and heat to form oximes. This step reduces the number of anomeric peaks[16].

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (TMS) derivatives.

  • GC System:

    • Column: A non-polar capillary column, such as a DB-5 or equivalent, is commonly used[17].

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 130°C), ramp to a higher temperature (e.g., 290°C) to elute the derivatized sugars[16].

  • MS System:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

  • Quantification: Use an internal standard (e.g., sorbitol) and create a calibration curve by analyzing derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure and conformation of molecules in solution. For D-Lyxose, it can be used to determine the ratio of different anomers and conformers present at equilibrium.

Protocol:

  • Sample Preparation: Dissolve a few milligrams of the D-Lyxose sample in a deuterated solvent, such as deuterium oxide (D₂O).

  • NMR Spectrometer:

    • Acquire ¹H and ¹³C NMR spectra.

    • For detailed structural and conformational analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed[8].

  • Data Analysis:

    • Integrate the signals corresponding to the anomeric protons in the ¹H spectrum to determine the relative abundance of the α and β anomers[8].

    • Analyze coupling constants and NOE correlations to determine the conformational preferences of the pyranose ring.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. Neutral sugars like D-Lyxose can be separated as anions at high pH or by forming charged complexes with borate ions.

Protocol:

  • Sample Preparation: Dissolve the D-Lyxose sample in the background electrolyte (BGE) or water to a known concentration.

  • CE System:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): For separation of neutral sugars as anions, a high pH buffer such as 130 mM NaOH can be used. Alternatively, a borate buffer can be used to form charged complexes[18].

    • Voltage: A high voltage (e.g., -20 kV) is applied across the capillary[10].

  • Detection: Indirect UV detection is often used for underivatized sugars[10].

  • Quantification: Use an internal standard and create a calibration curve based on peak area or height versus concentration.

Enzymatic Assay

Principle: Enzymatic assays utilize the high specificity of an enzyme to catalyze a reaction involving the analyte of interest. For D-xylose (a close structural analog of D-lyxose), xylose dehydrogenase can be used, where the production of NADH is proportional to the xylose concentration and can be measured spectrophotometrically at 340 nm[19][20]. While a specific commercial kit for D-lyxose is not as common, similar principles can be applied if a specific D-lyxose dehydrogenase is available.

Protocol (based on D-xylose assay):

  • Reagent Preparation: Prepare a reaction buffer containing NAD⁺ and the specific dehydrogenase enzyme.

  • Assay Procedure:

    • Add the D-Lyxose sample to the reaction buffer.

    • Incubate at a controlled temperature (e.g., 25-37°C) for a specific time to allow the reaction to complete[21].

  • Measurement: Measure the absorbance at 340 nm using a spectrophotometer. The change in absorbance is proportional to the D-Lyxose concentration.

  • Quantification: Use a standard curve prepared with known concentrations of D-Lyxose.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the cross-validation of D-Lyxose data.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_validation Cross-Validation Sample D-Lyxose Sample Prep Aqueous Solution / Derivatization Sample->Prep HPLC HPLC-RI Prep->HPLC GCMS GC-MS Prep->GCMS NMR NMR Prep->NMR CE Capillary Electrophoresis Prep->CE Enzyme Enzymatic Assay Prep->Enzyme Data_HPLC Chromatogram (Retention Time, Peak Area) HPLC->Data_HPLC Data_GCMS Chromatogram & Mass Spectrum (Retention Time, m/z) GCMS->Data_GCMS Data_NMR Spectrum (Chemical Shift, Integration) NMR->Data_NMR Data_CE Electropherogram (Migration Time, Peak Area) CE->Data_CE Data_Enzyme Absorbance (A340) Enzyme->Data_Enzyme Comparison Compare Quantitative Results (Concentration, Purity) Data_HPLC->Comparison Data_GCMS->Comparison Confirmation Confirm Structural Identity Data_GCMS->Confirmation Data_NMR->Confirmation Data_CE->Comparison Data_Enzyme->Comparison Comparison->Confirmation

Caption: Experimental workflow for the cross-validation of D-Lyxose data.

AnalyticalTechniquePrinciples cluster_separation Separation-Based cluster_spectroscopy Spectroscopy-Based cluster_biochemical Biochemical cluster_properties Primary Analytical Property HPLC HPLC (Liquid Chromatography) Polarity Polarity & Size HPLC->Polarity GCMS GC-MS (Gas Chromatography) Volatility Volatility & Mass GCMS->Volatility CE Capillary Electrophoresis (Electrophoretic Mobility) ChargeSize Charge-to-Size Ratio CE->ChargeSize NMR NMR (Nuclear Magnetic Resonance) Structure Molecular Structure NMR->Structure Enzyme Enzymatic Assay (Enzyme Specificity) Substrate Substrate Specificity Enzyme->Substrate

References

Unlocking New Vistas in Metabolic Research: The Advantages of D-Lyxose-d-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of metabolic tracer is paramount to the success of their investigations. While deuterated hexoses like glucose have been the workhorses of metabolic studies, the unique properties of the deuterated pentose, D-Lyxose-d-1, present a compelling case for its superiority in specific applications, particularly in probing the Pentose Phosphate Pathway (PPP).

This guide provides a comprehensive comparison of this compound with other deuterated monosaccharides, supported by an understanding of its distinct metabolic fate and the general benefits of deuteration. We will explore the inherent advantages of this compound, present hypothetical comparative data, and provide detailed experimental protocols to empower researchers to validate these benefits in their own laboratories.

The Deuteration Advantage: A General Overview

Deuterium, a stable isotope of hydrogen, offers a powerful tool for enhancing the properties of molecules used in research and drug development. Replacing hydrogen with deuterium can lead to several key advantages:

  • Increased Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down enzymatic metabolism, leading to a longer biological half-life of the molecule.[1][][3][4]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of unwanted or toxic byproducts, thereby improving the safety profile of a compound.[1][3]

  • Enhanced Bioavailability: Slower metabolism can lead to higher plasma concentrations and increased overall exposure of the target tissue to the compound.[5]

  • Improved Pharmacokinetic Profiles: The culmination of these effects often results in a more predictable and favorable pharmacokinetic profile, allowing for less frequent dosing in therapeutic applications.[3]

This compound: A Direct Probe for the Pentose Phosphate Pathway

The primary advantage of this compound over commonly used deuterated hexoses, such as deuterated glucose, lies in its direct entry into the Pentose Phosphate Pathway (PPP).

D-Lyxose is metabolized by isomerization to D-xylulose, a key intermediate of the PPP.[6][7] This contrasts with glucose, which is first metabolized through the initial steps of glycolysis before a portion of its intermediates can be shunted into the PPP.[8][9] This direct metabolic routing makes this compound a more specific and potentially more sensitive tracer for investigating PPP activity.

Comparative Data Summary

To illustrate the potential advantages of this compound, the following table summarizes hypothetical comparative data based on its expected metabolic behavior versus other common deuterated monosaccharides.

FeatureThis compoundDeuterated Glucose (e.g., [1,2-d2]-Glucose)Deuterated Xylose (e.g., D-Xylose-d-1)
Primary Metabolic Pathway Entry Pentose Phosphate Pathway (via D-xylulose)GlycolysisPentose Phosphate Pathway (via D-xylulose-5-phosphate)
Specificity for PPP Tracing HighModerate (requires accounting for glycolytic flux)High
Potential for Glycolytic Dilution LowHighLow
Metabolic Byproducts Primarily PPP intermediatesGlycolytic and PPP intermediatesPrimarily PPP intermediates
Kinetic Isotope Effect (Metabolism) Expected to be significantSignificantExpected to be significant
Application Direct measurement of PPP flux, nucleotide synthesis, and NADPH production.General glucose metabolism, glycolysis, TCA cycle flux.Pentose metabolism, particularly in organisms that readily metabolize xylose.

Experimental Protocols

To validate the proposed advantages of this compound, the following are detailed protocols for key comparative experiments.

Experiment 1: Comparative Analysis of Metabolic Fate using Mass Spectrometry

Objective: To compare the metabolic products of this compound and [1,2-d2]-Glucose in a cell culture model to demonstrate the direct entry of D-Lyxose into the PPP.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high PPP activity) to 80% confluency.

  • Tracer Incubation: Replace the culture medium with a glucose-free medium supplemented with either 10 mM this compound or 10 mM [1,2-d2]-Glucose. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis:

    • Dry the metabolite extracts under a stream of nitrogen.

    • Reconstitute the samples in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Identify and quantify the deuterated isotopologues of key metabolites in the PPP (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and glycolysis (e.g., lactate, citrate).

  • Data Analysis: Compare the enrichment of deuterium in PPP intermediates between the two tracer conditions. A more rapid and higher enrichment in PPP intermediates from this compound would confirm its direct metabolic routing.

Visualizing the Metabolic Advantage

The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways of D-Lyxose and Glucose, and the experimental workflow for their comparison.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P X5P D-Xylulose-5-Phosphate G6P->X5P Pyruvate Pyruvate F6P->Pyruvate Lyxose D-Lyxose Xylulose D-Xylulose Lyxose->Xylulose D-lyxose isomerase Xylulose->X5P R5P Ribose-5-Phosphate X5P->R5P

Caption: Metabolic pathways of D-Lyxose and Glucose.

Start Cell Culture Tracer Tracer Incubation (this compound or Deuterated Glucose) Start->Tracer Extraction Metabolite Extraction Tracer->Extraction Analysis LC-MS Analysis Extraction->Analysis Data Data Analysis & Comparison Analysis->Data

Caption: Experimental workflow for comparative metabolic analysis.

Conclusion: A Targeted Tool for a Critical Pathway

References

A Guide to Inter-Laboratory Comparison of D-Lyxose-d-1 Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of D-Lyxose-d-1 measurement. As no standardized proficiency testing programs for this compound currently exist, this document outlines the essential experimental protocols, data presentation structures, and performance evaluation criteria necessary to establish a robust comparison. The methodologies described are based on established analytical techniques for pentose sugars in biological matrices.

This compound is a deuterated form of D-Lyxose, commonly used as an internal standard in quantitative analysis. Therefore, an inter-laboratory comparison would focus on the precision and accuracy of measuring D-Lyxose, for which this compound serves as the internal standard. The primary goal of such a study is to ensure that different laboratories can produce comparable and reliable results, a critical aspect in multi-center clinical trials and collaborative research.

Experimental Protocols

A successful inter-laboratory comparison hinges on a well-defined and harmonized experimental protocol. The following sections detail the recommended methodologies for sample preparation and analysis.

1. Sample Preparation

To ensure consistency across participating laboratories, a central facility should prepare and distribute identical sample sets. These should include:

  • Calibration Standards: A series of D-Lyxose standards of known concentrations in the relevant biological matrix (e.g., human plasma or urine).

  • Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations) prepared independently from the calibration standards.

  • Blank Matrix Samples: Samples of the biological matrix without any added D-Lyxose or internal standard to assess for interferences.

  • Internal Standard (IS) Solution: A standardized solution of this compound to be provided to all participating laboratories.

2. Analytical Methodologies

Two primary analytical techniques are recommended for the quantification of D-Lyxose in biological samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Participating laboratories should agree on a common methodology or, if comparing different methods, follow their internal, validated standard operating procedures.

a) Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a sensitive method for xylose quantification in plasma and urine.[1] The protocol involves derivatization to make the sugar volatile.

  • Sample Pre-treatment: To 100 µL of plasma or 200 µL of urine, add the provided this compound internal standard.

  • Deproteinization (for plasma): Add a protein precipitating agent (e.g., acetonitrile), vortex, and centrifuge to remove proteins.

  • Derivatization:

    • Form a methyloxime derivative of the sugars.

    • Follow with trimethylsilylation of all hydroxyl groups to increase volatility.[1]

  • GC-MS Analysis:

    • Column: A capillary column suitable for sugar analysis.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial oven temperature of 100°C, held for 5 minutes, then ramped to 325°C.[2]

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized D-Lyxose and this compound.

b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high specificity and sensitivity for quantifying sugars in complex biological matrices.[3]

  • Sample Pre-treatment: To 100 µL of plasma or urine, add the this compound internal standard.

  • Deproteinization (for plasma): Use a protein precipitation step with a solvent like methanol or acetonitrile.

  • Chromatographic Separation:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for separating polar compounds like sugars.[4]

    • Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both D-Lyxose and this compound should be used to ensure specificity and minimize interferences.[3]

Data Presentation and Performance Evaluation

A standardized format for data reporting and analysis is crucial for a meaningful comparison.

1. Data Summary Tables

The following tables should be used by each participating laboratory to report their results.

Table 1: Calibration Curve Parameters

Laboratory ID Analytical Method Linear Range (mg/L) Correlation Coefficient (r²) Slope Intercept
Lab A GC-MS 5 - 200
Lab B LC-MS/MS 1 - 200

| ... | ... | ... | ... | ... | ... |

Table 2: Accuracy and Precision Data for Quality Control Samples

Laboratory ID QC Level Nominal Conc. (mg/L) Measured Conc. (Mean ± SD, n=5) Accuracy (%) Intra-assay Precision (%CV)
Lab A Low 15
Medium 75
High 150
Lab B Low 15
Medium 75
High 150

| ... | ... | ... | ... | ... | ... |

Table 3: Inter-Laboratory Comparison Results

Sample ID Assigned Value (mg/L) Lab A Result (mg/L) Lab B Result (mg/L) ... Mean of all Labs (mg/L) Inter-lab %CV
QC-Low 15
QC-Medium 75

| QC-High | 150 | | | | | |

2. Performance Acceptance Criteria

For a successful inter-laboratory comparison, the following criteria are suggested:

  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • Accuracy: The mean measured concentration of QC samples should be within ±15% of the nominal value.

  • Precision: The intra-assay coefficient of variation (%CV) should be ≤ 15%.

  • Inter-laboratory Agreement: The inter-laboratory %CV for each QC sample should ideally be ≤ 20%.

Visualizations

Experimental Workflow and Data Analysis

The following diagrams illustrate the key processes in the inter-laboratory comparison.

experimental_workflow cluster_prep Central Preparation cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting prep Sample Preparation (Standards, QCs) dist Distribution to Labs prep->dist lab_a Lab A (e.g., GC-MS) dist->lab_a lab_b Lab B (e.g., LC-MS/MS) dist->lab_b lab_c Lab C (...) dist->lab_c analysis Sample Analysis lab_a->analysis lab_b->analysis lab_c->analysis reporting Data Reporting analysis->reporting final_report Final Comparison Report reporting->final_report Statistical Evaluation

Figure 1. Experimental workflow for the inter-laboratory comparison.

logical_relationship start Start Comparison protocol Define & Distribute Standardized Protocol start->protocol samples Prepare & Distribute Identical Samples protocol->samples measurement Laboratories Perform D-Lyxose Measurement samples->measurement data_submission Submit Results in Standardized Format measurement->data_submission stat_analysis Statistical Analysis (Accuracy, Precision, Inter-lab CV) data_submission->stat_analysis evaluation Evaluate Performance Against Acceptance Criteria stat_analysis->evaluation pass Satisfactory Performance evaluation->pass Pass fail Investigate Discrepancies evaluation->fail Fail end End Comparison pass->end fail->measurement Re-analysis

Figure 2. Logical flow of the inter-laboratory comparison study.

Metabolic Context of D-Lyxose

While this compound is an exogenous internal standard, understanding the metabolic fate of D-Lyxose can be relevant for interpreting results in biological studies. D-Lyxose can be catabolized in some microorganisms by being isomerized to D-xylulose, which then enters the pentose phosphate pathway.[5]

signaling_pathway d_lyxose D-Lyxose d_xylulose D-Xylulose d_lyxose->d_xylulose D-Lyxose Isomerase d_xylulose_5p D-Xylulose-5-Phosphate d_xylulose->d_xylulose_5p Xylulokinase ppp Pentose Phosphate Pathway (PPP) d_xylulose_5p->ppp

Figure 3. Simplified metabolic pathway of D-Lyxose.

References

A Researcher's Guide to Rare Sugar Internal Standards: D-Lyxose-d-1 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of D-Lyxose-d-1, a deuterated rare sugar, with other rare sugar internal standards, supported by experimental protocols and data presentation to aid in the selection of the most suitable standard for your analytical needs.

Introduction to Rare Sugars as Internal Standards

In mass spectrometry-based quantitative analysis, particularly in complex biological matrices, internal standards are essential for correcting variations arising from sample preparation, instrument response, and matrix effects. Ideally, an internal standard should be chemically similar to the analyte of interest but isotopically distinct to allow for simultaneous detection and quantification. Stable isotope-labeled compounds, such as those containing deuterium (²H or D) or carbon-13 (¹³C), are considered the gold standard for this purpose.

Rare sugars, which are monosaccharides that are uncommon in nature, offer a unique advantage as internal standards. Their structural similarity to more common sugars allows them to mimic the behavior of these analytes during extraction and analysis, while their scarcity in biological samples minimizes the risk of endogenous interference. This compound, a deuterium-labeled version of the rare pentose D-Lyxose, is a valuable tool for the quantification of pentoses and other related metabolites.

Performance Comparison: this compound vs. Alternative Rare Sugar Internal Standards

The performance of an internal standard is evaluated based on several key parameters, including recovery, matrix effect, and its ability to ensure linearity of the calibration curve for the target analyte. Below is a summary of typical performance data for this compound compared to other commonly used deuterated pentose internal standards.

Table 1: Comparative Performance of Deuterated Pentose Internal Standards

Internal StandardAnalyteMatrixRecovery (%)Matrix Effect (%)Linearity (R²) of Analyte
This compound D-RiboseHuman Plasma98.5 ± 4.295.7 ± 5.1> 0.998
D-XyloseHuman Plasma97.9 ± 3.896.2 ± 4.8> 0.997
D-ArabinoseHuman Plasma98.2 ± 4.595.1 ± 5.5> 0.998
D-Xylose-d-1 D-RiboseHuman Plasma97.2 ± 4.894.5 ± 6.2> 0.996
D-XyloseHuman Plasma99.1 ± 3.597.8 ± 4.1> 0.999
D-ArabinoseHuman Plasma96.8 ± 5.193.9 ± 6.8> 0.995
D-Arabinose-d-1 D-RiboseHuman Plasma96.5 ± 5.393.2 ± 7.1> 0.994
D-XyloseHuman Plasma95.9 ± 5.892.8 ± 7.5> 0.993
D-ArabinoseHuman Plasma99.5 ± 3.198.5 ± 3.9> 0.999

Disclaimer: The data presented in this table is illustrative and compiled from typical performance characteristics of stable isotope-labeled internal standards in LC-MS/MS analysis. Actual results may vary depending on the specific experimental conditions, instrumentation, and matrix.

Experimental Protocols

To ensure the validity and reproducibility of quantitative results, it is crucial to follow a well-defined experimental protocol. The following section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of pentoses using a deuterated internal standard like this compound.

Protocol 1: Sample Preparation for Pentose Analysis in Human Plasma
  • Thawing and Spiking: Thaw frozen human plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in water). Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 2: LC-MS/MS Analysis of Pentoses
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for the separation of polar compounds like sugars.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • D-Ribose: [M-H]⁻ precursor ion m/z 149.0 -> product ion m/z 89.0

      • D-Xylose: [M-H]⁻ precursor ion m/z 149.0 -> product ion m/z 89.0

      • D-Arabinose: [M-H]⁻ precursor ion m/z 149.0 -> product ion m/z 89.0

      • This compound: [M-H]⁻ precursor ion m/z 150.0 -> product ion m/z 90.0

    • Collision Energy and other MS parameters: Optimize for each specific instrument to achieve maximum signal intensity.

Visualizing the Context: The Pentose Phosphate Pathway

The accurate quantification of pentoses is critical in various research areas, including the study of metabolic pathways. The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis and is essential for generating NADPH and the precursors for nucleotide biosynthesis. D-Lyxose itself is not a direct intermediate of the main PPP, but its structural similarity to other pentoses makes its deuterated form an excellent internal standard for studying this pathway.

Caption: The Pentose Phosphate Pathway.

Experimental Workflow for Internal Standard Validation

The following diagram illustrates a typical workflow for validating the performance of a new internal standard, such as this compound, against established standards.

ISTD_Validation_Workflow cluster_eval Evaluation Metrics start Start: Define Analytes and Matrix prep_standards Prepare Stock Solutions (Analytes and ISs) start->prep_standards spike_samples Spike Blank Matrix at Multiple Concentration Levels prep_standards->spike_samples sample_prep Perform Sample Preparation (Protocol 1) spike_samples->sample_prep lcms_analysis LC-MS/MS Analysis (Protocol 2) sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing performance_eval Performance Evaluation data_processing->performance_eval end End: Select Optimal IS performance_eval->end recovery Recovery (%) performance_eval->recovery matrix_effect Matrix Effect (%) performance_eval->matrix_effect linearity Linearity (R²) performance_eval->linearity precision Precision (%CV) performance_eval->precision accuracy Accuracy (%) performance_eval->accuracy

Caption: Internal Standard Validation Workflow.

Conclusion

Unraveling the In Vivo Journey of D-Lyxose: A Comparative Guide to its Metabolic Fate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathway of novel sugars is paramount for assessing their therapeutic potential and safety. This guide provides a comprehensive comparison of the metabolic fate of D-Lyxose, with a focus on its isotopically labeled form, D-Lyxose-d-1, against other relevant pentoses. By presenting available experimental data and detailed protocols, this document serves as a critical resource for designing and interpreting in vivo studies.

Executive Summary

D-Lyxose, a rare pentose sugar, is emerging as a molecule of interest in various biomedical applications. Elucidating its metabolic journey within a living organism is a crucial step in its development as a potential therapeutic agent or functional food ingredient. This guide synthesizes current knowledge on D-Lyxose metabolism, drawing comparisons with the well-characterized pathways of D-xylose and L-arabinose. While direct in vivo metabolic studies on this compound in higher organisms are limited, microbial and preliminary human data suggest a metabolic route distinct from other pentoses, primarily involving isomerization and entry into the pentose phosphate pathway (PPP). This guide outlines a proposed experimental workflow for definitively confirming the in vivo metabolic fate of this compound.

Comparative Metabolic Pathways of Pentoses

The metabolism of pentoses varies significantly, influencing their physiological effects. The following table summarizes the known and proposed metabolic fates of D-Lyxose, D-Xylose, and L-Arabinose.

FeatureD-LyxoseD-XyloseL-Arabinose
Primary Metabolic Conversion Isomerization to D-Xylulose[1][2]Reduction to Xylitol, then oxidation to D-Xylulose[3][4]A series of enzymatic reactions leading to D-Xylulose-5-Phosphate[5][6][7]
Key Enzyme(s) D-Lyxose Isomerase[8][9]Xylose Reductase, Xylitol Dehydrogenase[3][10]L-Arabinose Isomerase, L-Ribulokinase, L-Ribulose-5-P 4-Epimerase[6][7]
Entry into Central Metabolism Pentose Phosphate Pathway (via D-Xylulose-5-Phosphate)[1][2]Pentose Phosphate Pathway (via D-Xylulose-5-Phosphate)[3][11]Pentose Phosphate Pathway (via D-Xylulose-5-Phosphate)[5][6]
Metabolic Byproducts Likely minimal, direct entry into PPPXylitol (can accumulate)[10][12]Intermediates of the specific L-arabinose pathway
In Vivo Fate in Humans (Limited Data) A significant portion is excreted unchanged in urine.[13]Partially absorbed and metabolized; unabsorbed portion fermented by gut bacteria.[4]Primarily metabolized by gut bacteria.

Proposed Metabolic Pathway of D-Lyxose

Based on microbial studies, the proposed primary metabolic pathway for D-Lyxose in vivo involves its conversion to D-xylulose, an intermediate of the pentose phosphate pathway (PPP).[1][2] This isomerization is catalyzed by the enzyme D-lyxose isomerase.[1][8][9]

D_Lyxose_Metabolism D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-Lyxose Isomerase PPP Pentose Phosphate Pathway D_Xylulose->PPP

Caption: Proposed metabolic pathway of D-Lyxose.

Experimental Protocols for In Vivo Tracer Studies

To definitively confirm the metabolic fate of this compound in vivo, a stable isotope tracing study is essential. The following protocol is a guideline adapted from established methods for other isotopically labeled sugars.[14][15][16]

1. Animal Model and Acclimation:

  • Select appropriate animal models (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Acclimate animals to the housing conditions and a standardized diet for at least one week prior to the study.

2. Isotope Administration:

  • Synthesize or procure high-purity this compound.

  • Administer this compound to fasted animals via oral gavage or intraperitoneal injection. The route of administration should be chosen based on the research question.

  • A typical dose for a mouse would be in the range of 1-2 g/kg body weight.

3. Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, and 240 minutes) via tail vein or retro-orbital bleeding.

  • Collect urine and feces over a 24-hour period to quantify excretion.

  • At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, muscle, brain). Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

4. Sample Processing and Analysis:

  • Metabolite Extraction: Extract metabolites from plasma and homogenized tissues using a suitable solvent system (e.g., 80% methanol).

  • Mass Spectrometry Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Isotopologue Analysis: Determine the incorporation of the deuterium label into downstream metabolites of the pentose phosphate pathway (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate, ribose-5-phosphate) and glycolysis/TCA cycle intermediates.

The following diagram illustrates the general workflow for an in vivo stable isotope tracing experiment.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis Animal Acclimated Animal Model Administration Administer this compound Animal->Administration Collection Blood, Urine, & Tissue Sample Collection Administration->Collection Extraction Metabolite Extraction Collection->Extraction Analysis LC-MS/GC-MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for tracing this compound in vivo.

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis should be summarized in clear, structured tables to facilitate comparison between different time points and tissues.

Table 1: Deuterium Enrichment in Key Metabolites

MetabolitePlasma (30 min)Liver (240 min)Kidney (240 min)
D-Xylulose-5-Phosphate% Enrichment% Enrichment% Enrichment
Ribose-5-Phosphate% Enrichment% Enrichment% Enrichment
Sedoheptulose-7-Phosphate% Enrichment% Enrichment% Enrichment
Lactate% Enrichment% Enrichment% Enrichment
Citrate% Enrichment% Enrichment% Enrichment

Note: The table should be populated with the mean ± standard deviation of the percentage of the metabolite pool that is labeled with deuterium.

A high enrichment of deuterium in D-Xylulose-5-Phosphate and subsequent PPP intermediates would provide strong evidence for the proposed metabolic pathway. Low to negligible enrichment in glycolytic and TCA cycle intermediates would suggest that D-Lyxose is not a significant substrate for energy production through these pathways.

Conclusion

While further in vivo studies are necessary to definitively elucidate the metabolic fate of this compound in mammals, the current evidence from microbial metabolism and preliminary human studies provides a strong foundation for future research. The proposed experimental protocol using stable isotope tracing offers a robust methodology to track the journey of D-Lyxose from administration to its ultimate metabolic destination. The resulting data will be invaluable for the continued development of D-Lyxose in various scientific and therapeutic fields.

References

Safety Operating Guide

Proper Disposal of D-Lyxose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling D-Lyxose, proper disposal is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information on the safe disposal of D-Lyxose, drawing from safety data sheets and institutional guidelines.

Hazard Assessment:

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), D-Lyxose is not classified as a hazardous chemical.[1][2] It is an off-white, odorless, solid powder.[1][2] While it is not considered hazardous, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling the substance to prevent skin and eye contact.[1][2]

Disposal Procedures:

The recommended disposal method for D-Lyxose is dependent on its physical state and any potential contamination.

  • Solid D-Lyxose: Uncontaminated solid D-Lyxose should be swept up and placed into a suitable, labeled container for disposal.[1][2] Care should be taken to avoid creating dust during this process.[1][2]

  • Aqueous Solutions: For aqueous solutions of D-Lyxose, disposal down the sanitary sewer is an acceptable method.[3] Before disposal, it is important to ensure the solution is within a neutral pH range (typically between 5.5 and 9.5) and to flush the drain with ample water.

It is imperative to adhere to local, state, and federal regulations regarding chemical waste disposal. If D-Lyxose is mixed with other hazardous chemicals, the disposal procedure for the most hazardous component of the mixture must be followed.

Quantitative Data Summary:

PropertyValueReference
Physical State Powder Solid[1][2]
Appearance Off-white[1][2]
Odor Odorless[1][2]
Hazard Classification (OSHA 2012) Not hazardous[1][2]
Recommended Disposal (Solid) Sweep into a suitable container[1][2]
Recommended Disposal (Aqueous) Sanitary sewer[3]

Experimental Workflow for Disposal:

The following diagram illustrates the decision-making process for the proper disposal of D-Lyxose.

D_Lyxose_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_hazardous Hazardous Waste Protocol start D-Lyxose Waste is_contaminated Is the D-Lyxose contaminated with hazardous material? start->is_contaminated is_solid Is the waste solid or aqueous? is_contaminated->is_solid No hazardous_disposal Follow disposal procedures for the hazardous contaminant. is_contaminated->hazardous_disposal Yes solid_disposal Sweep into a labeled waste container for non-hazardous solids. is_solid->solid_disposal Solid aqueous_disposal Neutralize pH if necessary and pour down the sanitary sewer with plenty of water. is_solid->aqueous_disposal Aqueous

Caption: Decision workflow for the proper disposal of D-Lyxose.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for D-Lyxose before handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.